(S)-3-Amino-1-phenyl-propan-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-3-amino-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Amino-3-phenylpropan-1-ol (CAS 82769-76-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and hazards associated with (S)-3-Amino-3-phenylpropan-1-ol, a key chiral building block in modern organic synthesis and pharmaceutical development.
Core Identity and Chemical Properties
(S)-3-Amino-3-phenylpropan-1-ol, identified by the CAS number 82769-76-4, is a chiral amino alcohol. Its enantiomeric purity makes it a valuable component in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity.
Synonyms: (3S)-3-Amino-3-phenyl-1-propanol, (S)-1-Phenyl-3-propanolamine
Structural Representation:
Caption: Chemical structure of (S)-3-Amino-3-phenylpropan-1-ol.
Physicochemical Properties:
A summary of the key physicochemical properties of (S)-3-Amino-3-phenylpropan-1-ol is presented in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear/colorless viscous liquid | [1][2] |
| Melting Point | 68-69 °C | [1][4][5] |
| Boiling Point | 90-100 °C at 0.13 Torr; 273.23°C (estimate) | [1][4][5] |
| Density | 1.074 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4][5] |
| Specific Rotation | -21.0 to -25.0 deg (c=1, CHCl₃) | |
| pKa | 14.90 ± 0.10 (Predicted) | [4] |
Applications in Pharmaceutical Synthesis
The primary utility of (S)-3-Amino-3-phenylpropan-1-ol lies in its role as a versatile chiral intermediate in the synthesis of complex pharmaceutical compounds.[2][6] Its defined stereochemistry is transferred to the final product, which is often essential for the drug's efficacy and safety profile.
Key Application: Synthesis of Dapoxetine
(S)-3-Amino-3-phenylpropan-1-ol is a crucial intermediate in the synthesis of Dapoxetine.[2][4] Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The stereochemistry of the (S)-enantiomer is vital for the pharmacological activity of Dapoxetine.
Broader Utility in Drug Discovery
Beyond Dapoxetine, this compound serves as a valuable building block for creating molecules with β-amino alcohol motifs.[7] These structural units are present in a variety of biologically active compounds, including central nervous system agents and enzyme inhibitors.[7] Its application in asymmetric synthesis allows for the creation of compounds with high enantioselectivity, a critical factor in modern drug design.[7]
Hazard Analysis and Safe Handling
Understanding the hazards associated with (S)-3-Amino-3-phenylpropan-1-ol is paramount for ensuring laboratory safety. This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Sub-category 1B): H314 - Causes severe skin burns and eye damage.[1][8]
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.
GHS Pictograms:
Precautionary Statements and Safe Handling Protocols:
Prevention:
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Response:
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][8]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER/doctor.[8]
Storage:
-
P405: Store locked up.[1]
-
Store in a well-ventilated place. Keep container tightly closed.[1]
-
Recommended storage is refrigerated at 2-8°C under an inert atmosphere.[2][3] This compound is noted to be air-sensitive.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Workflow for Safe Handling:
Sources
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 82769-76-4|(S)-3-Amino-3-phenylpropan-1-ol|BLD Pharm [bldpharm.com]
- 4. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 [chemicalbook.com]
- 5. Product Name: (3S)-3-amino-3-phenylpropan-1-ol CAS: 82769-76-4 [lingzhiyuechem.com]
- 6. Benzenepropanol, g-amino-, (gS)-, CasNo.82769-76-4 Shanghai united Scientific Co.,Ltd. China (Mainland) [fhtrade.lookchem.com]
- 7. (S)-3-Amino-3-phenylpropan-1-ol [myskinrecipes.com]
- 8. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
(S)-1-Phenyl-3-propanolamine synthesis background
An In-depth Technical Guide to the Synthesis of (S)-1-Phenyl-3-propanolamine
Abstract
(S)-1-Phenyl-3-propanolamine is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active ingredients (APIs), including potent antidepressants like (S)-fluoxetine and (S)-duloxetine. The stereocenter at the C1 position is critical for biological activity, making enantioselective synthesis a primary focus for researchers and drug development professionals. This guide provides an in-depth exploration of the core synthetic strategies for producing (S)-1-Phenyl-3-propanolamine with high optical purity. We will dissect three principal approaches: direct asymmetric synthesis, biocatalytic routes, and the classical resolution of racemic mixtures. Each section will not only present detailed, field-proven protocols but also delve into the underlying mechanistic principles that govern stereochemical outcomes, offering a comprehensive resource for the discerning scientist.
The Strategic Importance of Enantiopure Phenylpropanolamines
The phenylpropanolamine scaffold is a privileged structure in pharmacology. The specific spatial arrangement of the hydroxyl and amino groups, dictated by the chiral center, is fundamental to its interaction with biological targets. Consequently, the ability to synthesize single-enantiomer versions of these compounds is not merely an academic exercise but a prerequisite for developing safer and more effective medicines. The primary challenge lies in controlling the stereochemistry during the formation of the C1 carbinol center, a task addressed through diverse and innovative chemical and biochemical methodologies.
Asymmetric Synthesis: Building Chirality Directly
Direct asymmetric synthesis aims to create the desired stereocenter from a prochiral precursor in a single, stereocontrolled transformation. This approach is often considered the most elegant and efficient, avoiding the inherent 50% material loss of classical resolutions.
Asymmetric Hydrogenation of β-Aminoketones
One of the most powerful methods for accessing chiral amino alcohols is the asymmetric hydrogenation of the corresponding β-aminoketone. This reaction relies on transition metal catalysts, typically ruthenium or rhodium, complexed with chiral ligands.
Causality of Stereoselection: The choice of chiral ligand is paramount as it creates a chiral environment around the metal center. The β-aminoketone substrate coordinates to the metal, and the ligand directs the delivery of hydrogen from one specific face of the carbonyl group, leading to the preferential formation of one enantiomer. The mechanism involves the formation of a transient six-membered ring intermediate, which locks the conformation of the substrate and ensures high stereoselectivity.[1]
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable chiral catalyst, such as a Ru(II)-chiral diphosphine complex, is prepared in a degassed solvent like methanol or ethanol.
-
Reaction Setup: The β-aminoketone hydrochloride precursor is dissolved in the chosen solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas (typically 5-50 atm).
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-60 °C) for several hours. Progress is monitored by techniques such as TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: After depressurization, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a mild aqueous base to remove the hydrochloride salt. The organic layer is dried, filtered, and concentrated to yield the crude (S)-1-Phenyl-3-propanolamine, which can be further purified by chromatography or crystallization.
Logical Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Biocatalysis: Harnessing Nature's Chirality
Biocatalytic methods offer exceptional selectivity under mild, environmentally benign conditions. Enzymes, evolved to operate with exquisite precision, are increasingly employed for industrial-scale synthesis of chiral compounds.
Multi-Enzyme Cascade for Reductive Amination
A state-of-the-art biocatalytic approach involves a one-pot, multi-enzyme cascade that transforms a simple achiral starting material into the final chiral product with excellent optical purity.[2] This system exemplifies a self-validating and highly efficient process.
System Components and Causality:
-
Alcohol Dehydrogenase (ADH): This enzyme oxidizes a precursor diol (e.g., 1-phenylpropane-1,2-diol) to the corresponding hydroxy ketone intermediate. The ADH requires a cofactor, NAD⁺, which is reduced to NADH.
-
ω-Transaminase (ωTA): This is the key chiral-inducing enzyme. It catalyzes the asymmetric transfer of an amino group from an amine donor (like L-alanine) to the ketone intermediate, forming the desired (S)-amino alcohol. The enzyme's active site pocket precisely orients the ketone, ensuring the amino group is added to a specific face.[2]
-
Alanine Dehydrogenase (AlaDH): This enzyme serves to regenerate the L-alanine donor from pyruvate (a byproduct of the transamination) and ammonia, while simultaneously recycling the NADH cofactor back to NAD⁺ for the ADH. This creates a redox-neutral, self-sustaining cycle.[2]
Experimental Protocol: Multi-Enzyme Cascade
-
Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.5) containing all necessary cofactors and substrates: NAD⁺, pyridoxal 5'-phosphate (PLP, for the ωTA), L-alanine (as the initial amine donor), ammonium chloride, and glucose (for some regeneration systems).
-
Enzyme Addition: To the buffered solution, add the requisite enzymes: ADH, an (S)-selective ωTA, and AlaDH. The enzymes can be used as purified lysates or whole-cell catalysts.
-
Substrate Addition: Add the starting material, 1-phenylpropane-1,2-diol, to the reaction mixture.
-
Incubation: The reaction is gently agitated at a controlled temperature (typically 30-37 °C) for 24-48 hours. The pH may need to be monitored and adjusted periodically.
-
Reaction Termination and Extraction: The reaction is quenched by adding a strong base (e.g., NaOH solution to pH > 11). The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product with high enantiomeric and diastereomeric purity.[2]
Signaling Pathway: Biocatalytic Cascade
Caption: Multi-enzyme cascade for (S)-PPA synthesis.
Racemic Synthesis and Chiral Resolution
The traditional, yet robust, approach involves the non-stereoselective synthesis of the racemate, followed by separation of the enantiomers. While this method results in a theoretical maximum yield of 50% for the desired enantiomer (without a racemization step for the unwanted one), it remains a cornerstone of industrial synthesis due to its reliability and scalability.
Synthesis of Racemic 1-Phenyl-3-propanolamine
A straightforward synthesis of the racemic amino alcohol involves the reduction of 3-amino-1-phenylpropiophenone. A more versatile route starts from acetophenone, as detailed in patent literature for a related N-methylated compound.[3]
Logical Pathway: Racemic Synthesis
-
Claisen Condensation: Acetophenone reacts with ethyl formate to produce benzoylacetaldehyde sodium salt.
-
Condensation: The intermediate salt is then condensed with an ammonia source (or a protected amine) to form the corresponding enaminone.
-
Reduction: The enaminone is reduced, typically with a powerful reducing agent like sodium borohydride in acetic acid, which reduces both the carbonyl and the imine-like double bond to afford the racemic amino alcohol.[3]
Classical Resolution via Diastereomeric Salt Formation
Principle of Resolution: This technique relies on reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility), allowing them to be separated by methods like fractional crystallization.[4][5] Once separated, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 1-Phenyl-3-propanolamine in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions. The diastereomeric salt of the (S)-amine with the (R)-acid may be less soluble and will begin to crystallize upon cooling or partial solvent evaporation. Allow the solution to stand at room temperature and then in a refrigerator to maximize crystal formation.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer. The purity of the salt can be checked by measuring its specific rotation. The crystallization process may be repeated to enhance enantiomeric purity.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12. This neutralizes the resolving agent and liberates the free amine.
-
Extraction and Isolation: Extract the (S)-1-Phenyl-3-propanolamine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure product.
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
| Parameter | Asymmetric Hydrogenation | Biocatalytic Cascade | Chiral Resolution |
| Theoretical Yield | High (~100%) | High (~100%) | Low (Max 50%) |
| Enantioselectivity (e.e.) | Very High (>98%) | Excellent (>99%) | High (>99% after recrystallization) |
| Process Conditions | High pressure, inert atmosphere | Mild (aqueous, ~30°C, pH 7) | Standard lab conditions |
| Catalyst/Reagent Cost | High (precious metals, ligands) | Moderate (enzymes can be reused) | Low (resolving agents are common) |
| Scalability | Well-established for industry | Good, requires bioreactors | Excellent, standard chemical equipment |
| "Green" Chemistry | Moderate (solvents, metals) | Excellent (aqueous, biodegradable) | Poor (solvents, waste enantiomer) |
Conclusion and Future Outlook
The synthesis of (S)-1-Phenyl-3-propanolamine is a well-understood field with a range of robust and effective methodologies. While classical resolution remains a viable and scalable option, the field is clearly advancing towards more efficient and sustainable approaches. Asymmetric catalysis provides an elegant and high-yielding route, but often requires expensive and sensitive catalysts. The future undoubtedly lies in biocatalysis; multi-enzyme cascades represent the pinnacle of synthetic efficiency, offering unparalleled selectivity under environmentally benign conditions. As enzyme engineering and process optimization continue to advance, biocatalytic routes will become increasingly dominant in the industrial production of this and other vital chiral pharmaceutical intermediates.
References
-
Contente, M. L., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemBioChem. Available at: [Link]
- Antonenko, V. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents, US20040102651A1.
- Corey, E. J., & Reichard, G. A. (1989). Enantioselective synthesis of fluoxetine. Tetrahedron Letters, 30(39), 5207-5210.
- Sakuraba, S., & Achiwa, K. (1991). A highly efficient asymmetric hydrogenation of β-amino ketone hydrochlorides. Synlett, 1991(09), 689-690.
- Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. The Journal of Organic Chemistry, 53(17), 4081-4084.
- Mitchell, D., & Koenig, T. M. (1995). A new synthesis of (S)-(+)-3-(N-methylamino)-1-phenylpropan-1-ol, a key intermediate for the antidepressant (S)-(+)-fluoxetine. Synthetic Communications, 25(8), 1231-1238.
-
Onyx Scientific. Chiral Resolution Screening. Available at: [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
Guo, Z., et al. (2013). Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. Applied microbiology and biotechnology, 97(16), 7177-7186. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric hydrogenation of β‐aminoketone 1 to chiral γ‐aminoalcohol 2 en route Fluoxetine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. onyxipca.com [onyxipca.com]
The Multifaceted Biological Landscape of 3-Amino-1-phenylpropan-1-ol Derivatives: A Technical Guide for Drug Discovery
Introduction: The Architectural Significance of the 3-Amino-1-phenylpropan-1-ol Scaffold
The 3-amino-1-phenylpropan-1-ol framework represents a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its inherent chirality and the presence of key functional groups—a hydroxyl, an amino group, and a phenyl ring—provide a versatile platform for structural modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the diverse biological activities exhibited by derivatives of this core structure, with a focus on their applications in the central nervous system (CNS), oncology, and infectious diseases. We will explore the intricate structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation, providing researchers and drug development professionals with a comprehensive technical resource.
Central Nervous System Activity: Modulating Monoamine Neurotransmission
Derivatives of 3-amino-1-phenylpropan-1-ol are most prominently recognized for their profound effects on the CNS, primarily through the modulation of monoamine neurotransmitter systems. These compounds have been extensively investigated as reuptake inhibitors of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), key neurotransmitters implicated in the pathophysiology of depression, attention-deficit/hyperactivity disorder (ADHD), and other mood disorders.[1]
Mechanism of Action: Targeting Monoamine Transporters
The primary mechanism by which these derivatives exert their CNS effects is through the inhibition of presynaptic monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] By blocking these transporters, the reuptake of their respective neurotransmitters from the synaptic cleft is inhibited, leading to an increased concentration and prolonged activity of these monoamines at the postsynaptic receptors.
For instance, atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD, is a notable example of a therapeutic agent based on the 3-amino-1-phenylpropan-1-ol scaffold.[3] Its mechanism of action is thought to be primarily related to the selective inhibition of presynaptic norepinephrine reuptake in the prefrontal cortex.[3] Similarly, fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression, contains a modified 3-amino-1-phenylpropan-1-ol core structure and functions by blocking the reuptake of serotonin at the presynaptic terminal.[2]
The development of triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT, is an emerging area of research for the treatment of depression, with the potential for enhanced efficacy and a faster onset of action.[1] Several 3-amino-1-phenylpropan-1-ol derivatives have shown promise as TRIs.[1]
Structure-Activity Relationship (SAR) for Monoamine Transporter Inhibition
The affinity and selectivity of 3-amino-1-phenylpropan-1-ol derivatives for the different monoamine transporters are highly dependent on their structural features. Key areas of modification include the phenyl ring, the amino group, and the stereochemistry of the chiral centers.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. For example, in the case of atomoxetine, the o-tolyloxy group is crucial for its high affinity and selectivity for NET.
-
Amino Group Substitution: The nature of the substituent on the amino group (e.g., methyl, ethyl, or larger groups) can modulate the affinity for the different transporters.
-
Stereochemistry: The stereochemistry at the C1 and C3 positions of the propanol backbone is critical for activity. For many derivatives, one enantiomer or diastereomer exhibits significantly higher potency than the others. For example, the (2R,3S)-isomer of a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols was found to be a potent norepinephrine reuptake inhibitor.[4]
| Derivative | R1 | R2 | Target(s) | IC50 (nM) | Reference |
| Compound A | H | CH3 | NET | 28 | [4] |
| Compound B | 2-Cl | CH3 | NET | 15 | [5] |
| Compound C | 4-F | H | SERT | 5 | [5] |
| Compound 20 | Indole | H | NET | 4 | [3] |
Table 1: Structure-Activity Relationship of selected 3-amino-1-phenylpropan-1-ol derivatives as monoamine reuptake inhibitors.
Experimental Protocol: In Vitro Neurotransmitter Reuptake Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds on human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT) expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well black wall, clear bottom microplates
-
Fluorescent substrate for the respective transporter (e.g., ASP+ for DAT and NET, and a commercially available substrate for SERT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: a. Wash the cells twice with assay buffer. b. Add the test compound dilutions to the wells and incubate for 10-20 minutes at room temperature. c. Add the fluorescent substrate to all wells. d. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 10-30 minutes.
-
Data Analysis: a. Calculate the rate of substrate uptake (slope of the fluorescence versus time curve). b. Determine the percent inhibition of uptake for each compound concentration relative to the vehicle control. c. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Anticancer Activity: Emerging Therapeutic Potential
Recent studies have begun to uncover the potential of 3-amino-1-phenylpropan-1-ol derivatives as anticancer agents. While this area is less explored than their CNS applications, preliminary findings suggest that these compounds can exhibit cytotoxic effects against various cancer cell lines.
Mechanism of Action: Diverse and Not Fully Elucidated
The precise mechanisms by which these derivatives exert their anticancer effects are still under investigation and may vary depending on the specific structural modifications. Some proposed mechanisms for related amino alcohol compounds include the induction of apoptosis and the disruption of cell membrane integrity. For certain cationic amphiphilic molecules, which share structural similarities with some 3-amino-1-phenylpropan-1-ol derivatives, the proposed mechanism involves interaction with the negatively charged cancer cell membrane, leading to membrane permeabilization and subsequent cell death.
Structure-Activity Relationship (SAR) in Anticancer Activity
The structural features that govern the anticancer activity of these compounds are an active area of research. Key modifications that appear to influence cytotoxicity include:
-
Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing long alkyl chains, can enhance its ability to interact with and disrupt cell membranes.
-
Cationic Head Group: The protonated amino group can facilitate electrostatic interactions with the negatively charged components of cancer cell membranes.
-
Aromatic Substituents: Modifications to the phenyl ring can influence the overall shape and electronic properties of the molecule, affecting its interaction with biological targets.
| Derivative | R1 (on Phenyl) | R2 (on Amino) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound D | 4-Cl | (CH2)11CH3 | A549 (Lung) | 5.2 | [6] |
| Compound E | H | (CH2)9CH3 | HeLa (Cervical) | 8.1 | [6] |
| Compound F | 4-OCH3 | (CH2)11CH3 | MCF-7 (Breast) | 6.5 | [6] |
Table 2: Cytotoxic activity of selected β-amino alcohol derivatives against human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. b. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting the percentage of viability against the log of the compound concentration.[7]
Antimicrobial Activity: A Frontier for New Anti-infectives
The 3-amino-1-phenylpropan-1-ol scaffold is also being explored for its potential as a source of novel antimicrobial agents. The cationic and amphiphilic nature of certain derivatives makes them promising candidates for combating bacterial and fungal infections.
Mechanism of Action: Membrane Disruption
A primary proposed mechanism for the antimicrobial activity of cationic amphiphilic molecules, including some 3-amino-1-phenylpropan-1-ol derivatives, is the disruption of microbial cell membranes.[8][9][10] The positively charged amino group interacts with the negatively charged components of bacterial and fungal cell membranes (e.g., phospholipids, teichoic acids). This electrostatic interaction is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[10]
Structure-Activity Relationship (SAR) in Antimicrobial Activity
The antimicrobial efficacy of these derivatives is influenced by several structural factors:
-
Alkyl Chain Length: The length of the alkyl chain attached to the amino group or other parts of the molecule is critical. An optimal chain length is often required to balance water solubility and the ability to penetrate the microbial membrane.
-
Nature of the Cationic Group: While a primary amino group is common, quaternization to a quaternary ammonium salt can sometimes enhance antimicrobial activity.
-
Overall Amphiphilicity: The balance between the hydrophobic and hydrophilic regions of the molecule is a key determinant of its antimicrobial potency and selectivity.
| Derivative | R-group on Amino | Organism | MIC (µg/mL) | Reference |
| Compound G | n-C8H17 | S. aureus | 16 | [11] |
| Compound H | n-C10H21 | E. coli | 32 | [11] |
| Compound I | n-C12H25 | C. albicans | 8 | [12] |
Table 3: Minimum Inhibitory Concentrations (MICs) of selected 3-amino-1-phenylpropan-1-ol derivatives against various microorganisms.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][13][14][15]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Inoculum of the test microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Plate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in the growth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well (except for a sterility control well) with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.[4]
Conclusion and Future Perspectives
The 3-amino-1-phenylpropan-1-ol scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. While its role in the development of CNS-acting drugs is well-established, its emerging potential in oncology and infectious diseases presents exciting new avenues for drug discovery. Future research in this area will likely focus on the design of derivatives with enhanced potency and selectivity for their respective targets, as well as a deeper understanding of their mechanisms of action. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
- Subbaiah, M. A. V., & T., M. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 6(11), 1249–1267.
- Attia, M. I., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 12208–12221.
-
Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]
- Mahaney, P. E., et al. (2008). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 18(15), 4471-4474.
- Hurdle, J. G., O'Neill, A. J., Chopra, I., & Lee, R. E. (2011). Cationic amphiphiles, a new generation of antimicrobials inspired by the natural antimicrobial peptide scaffold. Current opinion in pharmacology, 11(5), 473–480.
- Clemow, D. B., & Clemow, D. Y. (2021). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.
- Le, T., & Gupta, V. (2024). Fluoxetine. In StatPearls.
-
ResearchGate. (n.d.). Selected IC 50 values of 3 against different cancer cell lines. Retrieved from [Link]
- Tsubaki, K., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & medicinal chemistry letters, 17(2), 337–341.
- Belskaya, L. V., et al. (2016). Focus on Human Monoamine Transporter Selectivity.
- Mondal, J., & Roy, S. (2015). Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities. Langmuir, 31(3), 1089–1097.
-
ResearchGate. (2018). Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complexes evaluated by experimental and theoretical methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Mahaney, P. E., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 19(19), 5651–5655.
-
ResearchGate. (2025). structure and activity relationship of monoamine oxidase inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
SciELO. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. Retrieved from [Link]
- Attia, M. I., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules, 18(10), 12208-12221.
- Kim, D., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 21(23), 9037.
- Liu, Y., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & medicinal chemistry letters, 21(8), 2496–2498.
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
DyeCraft Lab. (n.d.). Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. Retrieved from [Link]
- Geng, J., et al. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. International Journal of Molecular Sciences, 23(23), 15003.
- Kuroda, K., et al. (2012). Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm. Polymers, 4(3), 1363–1373.
-
Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Guidelines for Homology Modeling of Dopamine, Norepinephrine, and Serotonin Transporters. Retrieved from [Link]
-
Cleveland Clinic. (2022). Dopamine: What It Is, Function & Symptoms. Retrieved from [Link]
-
MDPI. (n.d.). Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]
-
MDPI. (n.d.). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. Retrieved from [Link]
Sources
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. (CHEMBL11552... - ChEMBL [ebi.ac.uk]
- 4. protocols.io [protocols.io]
- 5. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cationic amphiphiles, a new generation of antimicrobials inspired by the natural antimicrobial peptide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dyecraftlab.com [dyecraftlab.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. mdpi.com [mdpi.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of 3-Amino-1-phenylpropan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 3-Amino-1-phenylpropan-1-ol
The enantiomers of 3-Amino-1-phenylpropan-1-ol are valuable chiral building blocks in medicinal chemistry and drug development. Their structural motif is present in a variety of biologically active compounds, and the stereochemistry at the carbinol center is often crucial for pharmacological activity. The demand for enantiomerically pure forms of this amino alcohol necessitates robust and efficient synthetic strategies. This document provides a detailed guide to the primary methods for the chiral synthesis of (R)- and (S)-3-Amino-1-phenylpropan-1-ol, including asymmetric reduction of the precursor β-aminoketone and enzymatic kinetic resolution of the racemic mixture.
Strategic Approaches to Enantioselective Synthesis
The key challenge in the synthesis of enantiomerically pure 3-Amino-1-phenylpropan-1-ol lies in the stereoselective formation of the chiral carbinol center. The most effective and widely employed strategies to achieve this are:
-
Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one: This convergent approach involves the reduction of a prochiral β-aminoketone using a chiral catalyst, which directs the addition of a hydride to one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.
-
Enzymatic Kinetic Resolution of (±)-3-Amino-1-phenylpropan-1-ol: This method utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of a racemic mixture of the amino alcohol at a much faster rate than the other. This allows for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer.
The general workflow for these synthetic routes is depicted below:
Caption: General workflow for the synthesis of 3-Amino-1-phenylpropan-1-ol enantiomers.
Protocol 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
The asymmetric reduction of prochiral ketones using a CBS catalyst is a reliable and highly enantioselective method.[1][2][3] The catalyst, an oxazaborolidine derived from a chiral amino alcohol, coordinates with both the reducing agent (borane) and the ketone substrate, creating a rigid transition state that directs the hydride attack to a specific face of the carbonyl group.
Step 1: Synthesis of the Precursor, 3-Amino-1-phenylpropan-1-one
The precursor β-aminoketone is synthesized via a Mannich reaction between acetophenone, formaldehyde, and an appropriate amine hydrochloride.[4][5][6]
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Ammonium chloride (or other amine hydrochloride)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol.
-
Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted acetophenone.
-
Basify the aqueous layer with a sodium hydroxide solution to pH 10-12 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-Amino-1-phenylpropan-1-one. The product can be purified further by column chromatography or recrystallization.
Step 2: Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one
This protocol describes the asymmetric reduction of the β-aminoketone using the (R)-CBS catalyst to yield (S)-3-Amino-1-phenylpropan-1-ol. Using the (S)-CBS catalyst will produce the (R)-enantiomer.
Materials:
-
3-Amino-1-phenylpropan-1-one
-
(R)- or (S)-Methyl-CBS catalyst
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the (R)-Methyl-CBS catalyst (0.05 - 0.1 eq) in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add Borane-dimethyl sulfide complex (1.0 M in THF, 0.6 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 3-Amino-1-phenylpropan-1-one (1.0 eq) in anhydrous THF.
-
Add the solution of the aminoketone dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by the slow addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of 3-Amino-1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Catalyst | Product Enantiomer | Typical Yield | Typical ee |
| (R)-Methyl-CBS | (S)-3-Amino-1-phenylpropan-1-ol | >90% | >95% |
| (S)-Methyl-CBS | (R)-3-Amino-1-phenylpropan-1-ol | >90% | >95% |
Protocol 2: Enzymatic Kinetic Resolution of (±)-3-Amino-1-phenylpropan-1-ol
Enzymatic kinetic resolution is a powerful technique for separating enantiomers.[7][8] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.
Step 1: Synthesis of Racemic (±)-3-Amino-1-phenylpropan-1-ol
The racemic starting material can be prepared by the reduction of 3-Amino-1-phenylpropan-1-one using a non-chiral reducing agent like sodium borohydride.
Materials:
-
3-Amino-1-phenylpropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 3-Amino-1-phenylpropan-1-one (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield racemic (±)-3-Amino-1-phenylpropan-1-ol.
Step 2: Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical kinetic resolution using a lipase to selectively acylate the (R)-enantiomer. The choice of lipase and acyl donor can influence the efficiency and selectivity of the resolution. Candida antarctica lipase B (CALB) is a commonly used and effective lipase for this type of transformation.
Materials:
-
(±)-3-Amino-1-phenylpropan-1-ol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a flask containing (±)-3-Amino-1-phenylpropan-1-ol (1.0 eq) in an anhydrous organic solvent, add the acyl donor (0.5 - 0.6 eq).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
The ideal reaction endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-3-Amino-1-phenylpropan-1-ol from the acylated (R)-enantiomer by column chromatography on silica gel.
-
The acylated (R)-enantiomer can be hydrolyzed back to (R)-3-Amino-1-phenylpropan-1-ol using a base (e.g., NaOH or K₂CO₃ in methanol/water).
| Product | Typical ee (at ~50% conversion) |
| (S)-3-Amino-1-phenylpropan-1-ol (unreacted) | >99% |
| (R)-3-Amino-1-phenylpropan-1-ol (after hydrolysis) | >99% |
Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess is crucial for any chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[9][10]
Chiral HPLC Method
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of amino alcohol enantiomers. Columns such as Chiralcel OD-H, Chiralpak AD-H, or similar are good starting points.
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and resolution for basic analytes like amino alcohols.
Example Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25°C
The retention times of the two enantiomers will differ, allowing for the calculation of the enantiomeric excess by integrating the peak areas:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Conclusion
The chiral synthesis of 3-Amino-1-phenylpropan-1-ol enantiomers can be successfully achieved through either asymmetric reduction of the corresponding β-aminoketone or enzymatic kinetic resolution of the racemic amino alcohol. The choice of method will depend on factors such as the desired enantiomer, scale of the synthesis, and availability of reagents and equipment. The protocols provided in this guide offer robust and well-established procedures for obtaining these valuable chiral building blocks in high enantiomeric purity. Careful monitoring of the reaction progress and accurate determination of the enantiomeric excess by chiral HPLC are essential for successful and reproducible results.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2010).
- Ager, D. J. (Ed.). (2008). Handbook of Chiral Chemicals. CRC press.
- Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944.
- Schreier, P., Herderich, M., Humpf, H. U., & Schwab, W. (Eds.). (2012). Natural product analysis: chromatography, spectroscopy, biological testing. John Wiley & Sons.
- Corey, E. J., & Helal, C. J. (1998). Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: a new paradigm for enantioselective catalysis and a powerful new synthetic method.
- Subramanian, G. (Ed.). (2001). Chiral separation techniques: a practical approach. John Wiley & Sons.
- Mannich, C., & Krosche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
- Schmid, A., Dordick, J. S., Hauer, B., Kiener, A., Wubbolts, M., & Witholt, B. (2001). Industrial biocatalysis today and tomorrow.
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
- Wenzel, T. J. (2018). Discrimination of chirality using NMR spectroscopy. John Wiley & Sons.
- D'hooghe, M., & De Kimpe, N. (2008). The chemistry of β-amino alcohols. In The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives, Patai's Chemistry of Functional Groups. John Wiley & Sons.
- Faber, K. (2018).
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Ahuja, S. (Ed.). (2011). Chiral separations by chromatography (Vol. 80). Oxford University Press.
- Gröger, H. (2003). Enzymatic routes to enantiomerically pure aromatic α-hydroxy carboxylic acids: a further example of the diversity of biocatalysis.
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(22), 3331-3351.
- Armstrong, D. W., & Han, S. M. (1988). Enantiomeric separations in chromatography. Critical Reviews in Analytical Chemistry, 19(3), 175-224.
- Carrea, G., & Riva, S. (2008). Properties and applications of enzymes in organic solvents.
- Evans, D. A. (1988). Asymmetric synthesis with chiral oxazolidinone auxiliaries. Aldrichimica Acta, 21(3), 77-84.
- Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric catalysis of aldol reactions with chiral Lewis bases. Accounts of Chemical Research, 33(7), 432-440.
- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
- Pirkle, W. H., & Pochapsky, T. C. (1989). Chiral stationary phases for the direct LC separation of enantiomers. Chemical reviews, 89(2), 347-362.
- Quallich, G. J., & Woodall, T. M. (1991). Enantioselective reduction of a β-keto sulfide with (−)-B-chlorodiisopinocampheylborane. Tetrahedron Letters, 32(27), 3253-3256.
- Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst [yyhx.ciac.jl.cn]
- 3. researchgate.net [researchgate.net]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Application Notes & Protocols: Corey-Bakshi-Shibata (CBS) Reduction for Chiral Amino Alcohols
Introduction: The Strategic Value of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs embedded in a vast array of pharmaceuticals, natural products, and chiral ligands. Their precise stereochemical arrangement is often critical for biological activity, making their enantioselective synthesis a cornerstone of modern drug development and chemical synthesis. The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, stands as a powerful and reliable method for accessing these valuable building blocks.[1] This protocol provides a detailed guide to the asymmetric reduction of N-protected α-amino ketones, leveraging the exceptional predictability and high stereocontrol of the CBS reaction to yield enantiopure amino alcohols.[2]
This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying principles, enabling users to not only execute the protocol successfully but also to adapt and troubleshoot the methodology for their specific substrates.
Theoretical Foundation & Mechanism
The CBS reduction is the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.[1] The reaction's success hinges on a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol.[3] This catalyst, in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂), forms a stereochemically defined complex that directs hydride delivery to one specific face of the ketone substrate.
The Causality of Enantioselection: A Dual-Activation Mechanism
The remarkable efficiency and selectivity of the CBS reduction arise from a "dual-activation" mechanism within a well-organized transition state.[4][5]
-
Borane Activation: The Lewis basic nitrogen atom of the oxazaborolidine ring coordinates to the borane (BH₃), activating it and making it a more potent hydride donor.[6][7]
-
Ketone Activation & Coordination: Simultaneously, the endocyclic boron atom of the catalyst, now rendered more Lewis acidic by the coordination of BH₃ to the nitrogen, coordinates to the carbonyl oxygen of the ketone substrate.[6][8]
This coordination forces the ketone to adopt a specific orientation. To minimize steric clash, the larger substituent (R_L) of the ketone orients itself away from the bulky substituent of the catalyst, while the smaller substituent (R_S) is positioned closer.[9] This rigid, chair-like six-membered transition state ensures that the activated hydride is delivered intramolecularly to a single, predictable face of the carbonyl.[2][3] An acidic workup then liberates the chiral amino alcohol.[6]
Application & Performance in Amino Alcohol Synthesis
The CBS reduction is exceptionally well-suited for the synthesis of chiral amino alcohols from N-protected α-amino ketones. The protecting group (e.g., Boc, Cbz, Ts) is crucial as it prevents undesired side reactions with the borane reagent and influences the steric environment of the substrate. The reaction reliably produces high yields and excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee).[2]
Data Presentation: Representative Substrate Scope & Performance
The following table summarizes the typical performance of the CBS reduction for various N-protected α-amino ketones. This data illustrates the method's robustness and high fidelity in stereochemical control.
| Entry | Substrate (N-Protected α-Amino Ketone) | R¹ | R² | Catalyst | Yield (%) | ee (%) | Configuration |
| 1 | N-Boc-2-aminoacetophenone | Boc | Ph | Me | (S)-Me-CBS | 95 | >99 |
| 2 | N-Cbz-3-amino-2-butanone | Cbz | Me | Me | (S)-Me-CBS | 92 | 96 |
| 3 | N-Ts-1-amino-3,3-dimethyl-2-butanone | Ts | t-Bu | H | (S)-Me-CBS | 89 | 98 |
| 4 | N-Boc-1-amino-4-phenyl-2-butanone | Boc | Bn | H | (R)-Me-CBS | 94 | 97 |
Note: Data is representative and compiled from typical literature results. Actual results may vary based on specific reaction conditions and substrate purity.
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric reduction of an N-Boc-protected α-amino ketone using (S)-Methyl-CBS catalyst.
Core Requirements & Causality:
-
Anhydrous Conditions: The presence of water can significantly decrease enantioselectivity.[1][6][7] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: Borane reagents are sensitive to air and moisture.[10] The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Low Temperature: Temperature is a critical parameter for selectivity.[1] Reactions are typically run at low temperatures (-78 °C to 0 °C) to maximize enantiomeric excess, although an optimal temperature may exist for specific substrates.[3]
Materials & Reagents:
-
N-Boc-α-amino ketone (1.0 equiv)
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv)[11]
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0 - 1.5 equiv)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (for quenching)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) or 1N HCl
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation and Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.
-
Ensure all syringes and needles are dried in an oven and cooled in a desiccator before use.
-
-
Catalyst-Borane Complex Formation:
-
To the reaction flask, add the (S)-Methyl-CBS solution (0.1 equiv) via syringe.
-
Add anhydrous THF to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the final substrate concentration).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add BH₃·THF solution (0.6 equiv) dropwise to the catalyst solution.[11] A slight evolution of gas (H₂) may be observed.
-
Stir the mixture at 0 °C for 15 minutes. This step is critical for the pre-formation of the active catalyst-borane complex.
-
-
Substrate Reduction:
-
In a separate flame-dried flask, dissolve the N-Boc-α-amino ketone (1.0 equiv) in anhydrous THF.
-
Cool the catalyst-borane complex mixture to the desired reaction temperature (e.g., -40 °C to -78 °C) using a dry ice/acetone bath.
-
Add the solution of the α-amino ketone dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at this temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quench and Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the very slow, dropwise addition of anhydrous methanol at the low reaction temperature. This safely destroys any excess borane reagent. Caution: Vigorous gas evolution (H₂) will occur.
-
Allow the mixture to slowly warm to room temperature.
-
Add saturated aqueous NH₄Cl or 1N HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amino alcohol.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Crucially, determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by NMR.
-
Troubleshooting & Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (% ee) | 1. Presence of moisture. 2. Impure borane source (may contain non-selective borohydrides).[1] 3. Reaction temperature is too high. 4. Aging or degradation of the CBS catalyst. | 1. Rigorously dry all glassware and solvents. Run reaction under a strict inert atmosphere. 2. Use a fresh, high-quality bottle of BH₃·THF. 3. Lower the reaction temperature. Perform a temperature optimization study (-20 °C, -40 °C, -78 °C). 4. Use a fresh catalyst or consider an in situ preparation from the corresponding amino alcohol.[3] |
| Low or Incomplete Conversion | 1. Insufficient borane reagent. 2. Catalyst deactivation. 3. Low reaction temperature slowing kinetics excessively. | 1. Increase the equivalents of BH₃·THF (e.g., to 1.5 equiv). 2. Ensure anhydrous/anaerobic conditions are maintained throughout. 3. Allow the reaction to run for a longer period or slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C).[6] |
| Side Product Formation | 1. For α,β-unsaturated ketones, potential for 1,4-reduction (hydroboration). 2. Over-reduction if other reducible functional groups are present. | 1. The CBS reduction is highly chemoselective for the ketone and typically favors 1,2-reduction.[4] If hydroboration is an issue, screen other borane sources like catecholborane. 2. Protect other sensitive functional groups prior to the reduction. |
Safety & Handling of Borane Reagents
CRITICAL: Borane-THF complex is a hazardous reagent.
-
Flammability: BH₃·THF is highly flammable and can react violently with water, releasing flammable hydrogen gas.[12] All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[12]
-
Air & Moisture Sensitivity: Borane complexes must be stored and handled under a dry, inert atmosphere (nitrogen or argon) at all times.[10][13] Exposure to air can degrade the reagent and create potential hazards.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[14]
-
Storage: Store BH₃·THF solutions refrigerated (0–5 °C) under an inert atmosphere to maintain stability.[10][13] Check for peroxide formation in THF, especially in older containers.[12]
-
Quenching: Always quench excess borane slowly at low temperatures with a protic solvent like methanol before aqueous workup. Never add water directly to an unquenched reaction mixture.[15]
References
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Park, H., & Jeong, B.-S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Retrieved from [Link]
-
Corey–Itsuno reduction. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. (2014, June 18). Chem-Station. Retrieved from [Link]
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 15). [Video]. YouTube. Retrieved from [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. (2022). Request PDF on ResearchGate. Retrieved from [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). [Video]. YouTube. Retrieved from [Link]
-
Reagent of the month – CBS oxazaborolidine. (2023, February 16). SigutLabs. Retrieved from [Link]
-
Safe Handling of Boranes at Scale. (2006). Organic Process Research & Development, 10(5), 999-1031. Retrieved from [Link]
-
Safe Handling of Boranes at Scale. (2019). ResearchGate. Retrieved from [Link]
-
Safe Handling of Boranes at Scale. (2006). Organic Process Research & Development, 10(5), 999-1031. Retrieved from [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. leapchem.com [leapchem.com]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Application of (S)-3-Amino-1-phenyl-propan-1-ol in Modern Pharmaceutical Manufacturing
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals on the application of the chiral building block, (S)-3-Amino-1-phenyl-propan-1-ol, in pharmaceutical manufacturing. With full editorial control, this document is structured to provide an in-depth understanding of the compound's significance, its synthesis, and its practical application in the synthesis of high-value active pharmaceutical ingredients (APIs). The protocols and insights provided herein are grounded in established scientific principles and supported by authoritative references to ensure accuracy and reproducibility.
Introduction: The Significance of Chiral Intermediates in Drug Synthesis
Chirality plays a pivotal role in the pharmacological activity of many drugs. Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity profiles. Consequently, the synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development. (S)-3-Amino-1-phenyl-propan-1-ol is a versatile chiral intermediate that serves as a crucial building block in the asymmetric synthesis of several important pharmaceuticals. Its pre-defined stereocenter allows for the direct and efficient introduction of the desired chirality into the final drug molecule, obviating the need for costly and often inefficient chiral resolution steps later in the synthetic sequence. This application note will delve into the properties, synthesis, and key applications of this valuable compound, providing detailed protocols for its utilization.
Physicochemical Properties of (S)-3-Amino-1-phenyl-propan-1-ol
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in a synthetic workflow. The key properties of (S)-3-Amino-1-phenyl-propan-1-ol are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 82769-76-4 | [2] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2] |
| Melting Point | 69 °C | [2] |
| Specific Rotation [α]²⁰/D | -21.0 to -25.0 deg (c=1, CHCl₃) | [2] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | N/A |
| Purity (by Nonaqueous Titration) | >93.0% | [2] |
Core Application: A Chiral Precursor to Key Pharmaceuticals
(S)-3-Amino-1-phenyl-propan-1-ol and its derivatives are instrumental in the synthesis of a class of drugs known as phenylpropylamines. These compounds are central to the treatment of various neurological and psychological disorders. The primary application of this chiral intermediate is in the production of enantiomerically pure selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).
Key pharmaceuticals synthesized using (S)-3-Amino-1-phenyl-propan-1-ol or its N-methylated analogue include:
-
(S)-Fluoxetine: An antidepressant used to treat major depressive disorder, obsessive-compulsive disorder, and panic disorder.
-
(R)-Atomoxetine: A norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD). Note that while the final drug is the (R)-enantiomer, the synthesis can strategically start from the (S)-amino alcohol with an inversion of stereochemistry at a later stage.
-
(R)-Nisoxetine: Another selective norepinephrine reuptake inhibitor.
The structural framework of (S)-3-Amino-1-phenyl-propan-1-ol provides the essential three-carbon chain with the correct stereochemistry at the benzylic alcohol position, which is a key pharmacophoric element in these drugs.
Synthetic Strategies for (S)-3-Amino-1-phenyl-propan-1-ol
The enantioselective synthesis of (S)-3-Amino-1-phenyl-propan-1-ol is a critical first step in its application. Several robust methods have been developed, with the asymmetric reduction of a prochiral aminoketone being one of the most efficient and widely used approaches.
Asymmetric Reduction of 3-Amino-1-phenyl-propan-1-one
This strategy involves the reduction of the ketone functionality of 3-amino-1-phenyl-propan-1-one in the presence of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a particularly powerful and reliable method for this transformation.[3]
Mechanism of the CBS Reduction:
The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with borane to form a chiral reducing agent. This complex then coordinates to the ketone substrate in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group, thus leading to the formation of one enantiomer of the alcohol in high excess.[4]
Caption: Asymmetric reduction of an aminoketone via the CBS catalyst.
Protocol 1: Asymmetric Synthesis of (S)-3-Amino-1-phenyl-propan-1-ol via CBS Reduction
This protocol is adapted from established procedures for the asymmetric reduction of aminoketones.
Materials:
-
3-Amino-1-phenyl-propan-1-one hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous THF to the flask. Cool the solution to -20 °C in a cryocool bath.
-
Borane Addition: Slowly add Borane-dimethyl sulfide complex (1.1 eq) or Borane-THF complex (1.1 eq) to the catalyst solution and stir for 10 minutes.
-
Substrate Preparation: In a separate flask, dissolve 3-Amino-1-phenyl-propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) if starting from the salt. Filter off the resulting salt.
-
Reduction Reaction: Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford (S)-3-Amino-1-phenyl-propan-1-ol.
-
Characterization: Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and an inert atmosphere is crucial as borane reagents are sensitive to moisture.
-
Low Temperature: Performing the reaction at -20 °C enhances the enantioselectivity of the reduction by favoring the more ordered transition state that leads to the desired enantiomer.
-
Slow Addition: Dropwise addition of the substrate helps to control the reaction temperature and prevent side reactions.
-
Methanol Quench: Methanol reacts with the excess borane, safely quenching the reaction.
Application in the Synthesis of (S)-Fluoxetine
(S)-Fluoxetine is a more potent and selective inhibitor of serotonin reuptake compared to its (R)-enantiomer. The synthesis of (S)-Fluoxetine from (S)-N-methyl-3-amino-1-phenylpropan-1-ol (which can be readily prepared from the primary amine) is a prime example of the utility of this chiral building block. The key transformation is an etherification reaction, typically a Williamson ether synthesis or a Mitsunobu reaction.
Williamson Ether Synthesis Approach
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. In this context, the hydroxyl group of the amino alcohol is deprotonated to form an alkoxide, which then displaces a leaving group on an aromatic ring.
Caption: Synthesis of (S)-Fluoxetine via Williamson ether synthesis.
Protocol 2: Synthesis of (S)-Fluoxetine from (S)-N-Methyl-3-amino-1-phenyl-propan-1-ol
This protocol outlines a general procedure for the Williamson ether synthesis to produce (S)-Fluoxetine.
Materials:
-
(S)-N-Methyl-3-amino-1-phenyl-propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
4-Chlorobenzotrifluoride
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMSO.
-
Substrate Addition: Dissolve (S)-N-Methyl-3-amino-1-phenyl-propan-1-ol (1.0 eq) in anhydrous DMSO and add it dropwise to the NaH suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
Etherification: Add 4-Chlorobenzotrifluoride (1.1 eq) to the reaction mixture. Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford (S)-Fluoxetine.
-
Characterization: Confirm the structure and purity of the product by NMR spectroscopy and determine the enantiomeric purity by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that is effective for deprotonating the alcohol to form the alkoxide.
-
Polar Aprotic Solvent: DMSO or DMF are used as they are polar enough to dissolve the reactants and the intermediate alkoxide, and their high boiling points are suitable for the elevated reaction temperatures required for the nucleophilic aromatic substitution.
-
Excess Reagents: A slight excess of the base and the electrophile is used to ensure complete conversion of the starting material.
Conclusion
(S)-3-Amino-1-phenyl-propan-1-ol is a highly valuable and versatile chiral building block in pharmaceutical synthesis. Its ready availability through efficient asymmetric synthetic methods, such as the CBS reduction, and its straightforward conversion to important drug molecules like (S)-Fluoxetine, underscore its significance. The protocols and discussions provided in this application note are intended to equip researchers and process chemists with the fundamental knowledge and practical guidance to effectively utilize this important chiral intermediate in their drug discovery and development endeavors. Adherence to the principles of stereoselective synthesis and a thorough understanding of the underlying reaction mechanisms are paramount to achieving high yields and enantiopurity in the final active pharmaceutical ingredients.
References
-
Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2857. [Link]
-
Franklin, A., & Nelson, E. (2021). Synthesis of Fluoxetine. Bridgewater College Digital Commons. [Link]
-
Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(22), 5463. [Link]
- Bar-Tana, J., & Wolk, D. (2004). U.S.
-
PubChem. 3-Amino-1-phenylpropan-1-ol. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
de Fátima, A., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3a), 495-498. [Link]
-
Pearson Education. (2024). Fluoxetine hydrochloride (Prozac®) is a widely used antidepressant. How might you stereoselectively install the indicated ether functional group (ROR) in (R)-fluoxetine? [Link]
-
National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
-
Darwish, I. A., et al. (2013). New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations. International Journal of Analytical Chemistry, 2013, 924892. [Link]
-
Organic Synthesis. Mitsunobu Reaction. [Link]
- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Bergold, A. M., & Fröehlich, P. E. (2000). Assay of fluoxetine hydrochloride by titrimetric and HPLC methods. Bollettino Chimico Farmaceutico, 139(6), 256-259. [Link]
-
Zhang, Y. W., et al. (2010). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Chinese Journal of Chemistry, 28(11), 2243-2247. [Link]
-
Professor Dave Explains. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. [Link]
- Bar-Tana, J., & Wolk, D. (2005). U.S.
-
ResearchGate. (n.d.). General Mitsunobu reaction. Where, R1, R2, R3 = Alkyl/Aryl. [Link]
-
Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. The Journal of Organic Chemistry, 62(22), 7553-7555. [Link]
-
O'Donnell, M. J., et al. (2009). Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction. Chemical Communications, (23), 3369-3371. [Link]
-
Gazy, A. A., et al. (2015). HPLC-FL method for fluoxetine quantification in human plasma. Romanian Journal of Cognitive-Behavioral Therapy and Hypnosis, 2(3), 1-8. [Link]
-
Das, A., & Bhaumik, A. (2021). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 11(59), 37267-37292. [Link]
-
Wikipedia. (2023, December 29). Corey–Itsuno reduction. [Link]
-
University of Wisconsin-Stout. (n.d.). Experiment 12 – The Williamson Ether Synthesis. [Link]
-
SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Taylor & Francis Group. (n.d.). Analysis of Fluoxetine and Its Metabolite Norfluoxetine in Serum by Reversed-Phase HPLC, with Ultraviolet Detection. [Link]
-
PharmaCompass. 3-METHYLAMINO-1-PHENYL-1-PROPANOL. [Link]
Sources
- 1. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Determination of Enantiomeric Excess for (S)-3-Amino-1-phenyl-propan-1-OL using NMR Spectroscopy
Abstract
The determination of enantiomeric excess (%ee) is a critical analytical challenge in the synthesis and development of chiral pharmaceuticals. (S)-3-Amino-1-phenyl-propan-1-ol is a key chiral intermediate whose stereochemical purity directly impacts the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This application note provides a detailed, field-proven protocol for the accurate determination of its enantiomeric excess using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive guide leveraging the use of a chiral derivatizing agent, specifically (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to convert the enantiomeric mixture into diastereomers with distinguishable NMR signatures. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural steps, and robust data analysis methods.
Introduction: The Imperative of Stereochemical Purity
In pharmaceutical sciences, the chirality of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] (S)-3-Amino-1-phenyl-propan-1-ol is a versatile chiral building block used in the synthesis of several important pharmaceutical agents. Ensuring its enantiomeric purity is not merely a quality control checkpoint but a fundamental requirement for producing safe and effective medicines.
While chiral chromatography (HPLC and GC) is a common method for ee determination, NMR spectroscopy offers a powerful, complementary, and often more direct approach.[3][4] NMR does not require baseline separation of enantiomers on a column and can provide structural confirmation simultaneously. The core principle of NMR-based ee determination lies in converting the enantiomers, which are spectroscopically indistinguishable in an achiral environment, into diastereomers.[5][6] This is achieved through reaction with a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA).[7][8]
For a bifunctional molecule like 3-amino-1-phenyl-propan-1-ol, with both a primary amine and a secondary alcohol, a chiral derivatizing agent that reacts quantitatively with one or both of these functional groups is ideal. Mosher's acid, or its acid chloride, is a well-established and reliable CDA for this purpose, reacting with the alcohol and/or amine to form stable diastereomeric esters/amides.[5][9][10] The presence of the trifluoromethyl group in Mosher's acid provides a sensitive probe for ¹⁹F NMR, which is often simpler and more resolved than ¹H NMR spectra.[10]
Principle of the Method: From Enantiomers to Distinguishable Diastereomers
Enantiomers are mirror images and, in an achiral solvent, have identical physical and chemical properties, including their NMR spectra. The Mosher's acid method circumvents this by covalently bonding the chiral analyte to an enantiomerically pure CDA.
Let's consider a sample of 3-amino-1-phenyl-propan-1-ol containing both (S) and (R) enantiomers. When this mixture is reacted with enantiomerically pure (R)-Mosher's acid chloride, two diastereomers are formed:
-
(S)-3-Amino-1-phenyl-propan-1-ol + (R)-Mosher's acid chloride → (S,R)-Diastereomer
-
(R)-3-Amino-1-phenyl-propan-1-ol + (R)-Mosher's acid chloride → (R,R)-Diastereomer
These diastereomers are no longer mirror images and have distinct physical properties, including different NMR chemical shifts. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original amino alcohol can be calculated. The large magnetic anisotropy of the phenyl group in the Mosher's reagent typically induces significant chemical shift differences (Δδ) in the protons of the analyte, allowing for accurate quantification.[9]
Experimental Workflow and Protocols
This section provides a step-by-step protocol for the derivatization of (S)-3-amino-1-phenyl-propan-1-ol with (R)-Mosher's acid chloride and subsequent NMR analysis.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) |
| (S)-3-Amino-1-phenyl-propan-1-ol | >98% (for testing) | Sigma-Aldrich |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | >99% | Sigma-Aldrich |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs |
| Anhydrous Pyridine | >99.8% | Acros Organics |
| 5 mm NMR Tubes | High Precision | Wilmad-LabGlass |
Causality Behind Choices:
-
(R)-Mosher's acid chloride: The acid chloride is more reactive than the carboxylic acid, ensuring a rapid and complete reaction at room temperature. Using a single enantiomer of the CDA is crucial for forming a simple pair of diastereomers.
-
CDCl₃: It is a standard, non-protic solvent for NMR that solubilizes the analyte and the derivatized product well.
-
Anhydrous Pyridine: This acts as a base to scavenge the HCl byproduct of the acylation reaction, driving the reaction to completion and preventing potential side reactions. It must be anhydrous to avoid hydrolysis of the acid chloride.
Derivatization Protocol (In-situ NMR Tube Reaction)
This protocol is designed for efficiency and to minimize sample handling and potential for error.
-
Sample Preparation: Accurately weigh approximately 5.0 mg of the (S)-3-amino-1-phenyl-propan-1-ol sample into a clean, dry vial.
-
Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Addition of Pyridine: Add 1.2 equivalents of anhydrous pyridine to the NMR tube.
-
Initial NMR Spectrum: Acquire a preliminary ¹H NMR spectrum of the starting material. This serves as a baseline.
-
Addition of Mosher's Acid Chloride: Add 1.1 equivalents of (R)-Mosher's acid chloride to the NMR tube.
-
Reaction: Cap the NMR tube, invert it several times to mix thoroughly, and let the reaction proceed at room temperature for 20-30 minutes. The reaction is typically complete within this timeframe.
-
Final NMR Analysis: Acquire the final ¹H and/or ¹⁹F NMR spectra.
Self-Validation: The use of a slight excess of the derivatizing agent (1.1 eq) helps ensure that the reaction goes to completion. The disappearance of the starting material's characteristic signals in the NMR spectrum can confirm this.
NMR Acquisition Parameters
For optimal results, the following NMR parameters are recommended:
| Parameter | ¹H NMR | ¹⁹F NMR |
| Spectrometer Frequency | ≥ 400 MHz | Corresponding frequency |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 3-4 s | 1-2 s |
| Relaxation Delay (d1) | 5 s | 2 s |
| Number of Scans | 16-64 | 64-128 |
| Temperature | 298 K | 298 K |
Rationale for Parameters:
-
High Field (≥ 400 MHz): Provides better signal dispersion, which is crucial for resolving the diastereomeric signals.
-
Long Relaxation Delay (d1): A longer d1 (5x the longest T1) is critical for ensuring full relaxation of the nuclei between scans. This is essential for accurate integration and quantification. The CF₃ group in ¹⁹F NMR typically has a shorter T1, allowing for a shorter delay.
Data Analysis and Calculation of Enantiomeric Excess
Spectral Analysis
Upon successful derivatization, the ¹H and ¹⁹F NMR spectra will show two sets of signals corresponding to the (S,R) and (R,R) diastereomers.
-
¹H NMR: Look for well-resolved signals of the analyte that are close to the newly formed stereocenter. The methoxy (OCH₃) or the benzylic (CH-O) protons are often good candidates for integration.
-
¹⁹F NMR: This spectrum is often simpler, showing two singlets for the -CF₃ groups of the two diastereomers. The absence of other fluorine atoms in the analyte makes this region of the spectrum clean and ideal for quantification.[10]
Calculation of %ee
The enantiomeric excess is calculated from the integral values of the corresponding signals for the two diastereomers.
Let I_major be the integral of the signal for the major diastereomer and I_minor be the integral of the signal for the minor diastereomer.
Formula for Enantiomeric Excess (%ee):
%ee = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
Example Calculation: If the integral of the major diastereomer's -CF₃ signal is 97.5 and the minor is 2.5: %ee = [ (97.5 - 2.5) / (97.5 + 2.5) ] * 100 = (95 / 100) * 100 = 95% ee
Visualization of the Workflow
The following diagram illustrates the key steps in the determination of enantiomeric excess using the Mosher's acid derivatization method.
Caption: Workflow for %ee determination via NMR.
Potential Pitfalls and Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, the presence of the starting material will complicate the spectrum and lead to inaccurate results. Ensure reagents are pure and anhydrous, and consider a slightly longer reaction time or warming if necessary.
-
Poor Resolution: If the diastereomeric signals overlap, accurate integration is impossible. Using a higher field NMR spectrometer can improve resolution. Alternatively, a different chiral derivatizing or solvating agent may be required.
-
Kinetic Resolution: If the reaction rates for the two enantiomers with the CDA are significantly different, this can lead to an inaccurate measurement of the original enantiomeric ratio. Mosher's acid derivatizations are generally considered to be free from significant kinetic resolution effects, but this should be a consideration with other CDAs.
-
Racemization of the CDA: The enantiomeric purity of the CDA is critical. Always use a CDA with the highest possible enantiomeric purity (>99%).
Conclusion
NMR spectroscopy, coupled with chiral derivatizing agents like Mosher's acid, provides a robust, reliable, and highly accurate method for determining the enantiomeric excess of chiral molecules such as (S)-3-amino-1-phenyl-propan-1-ol. The protocol detailed in this application note offers a streamlined workflow that minimizes sample handling and provides clear, quantifiable results. The use of ¹⁹F NMR, in particular, offers a simplified and highly sensitive approach to this critical quality assessment in pharmaceutical development.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256–270. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2012). Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents. Chemical Reviews, 112(8), 4603–4641. [Link]
-
Ferreira, V. F., & Gonçalves, R. S. B. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4488. [Link]
-
Jang, S., Park, H., Duong, Q. H., Kwahk, E.-J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(3), 1441–1446. [Link]
-
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]
-
Balzano, F., Uccello-Barretta, G., & Aiello, F. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chiral Analysis (2nd ed., pp. 367–427). Elsevier. [Link]
-
PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Smith, S. W., & Goodman, J. M. (2010). Assigning the Stereochemistry of Simple Molecules by GIAO NMR Calculation. Journal of the American Chemical Society, 132(37), 12946–12959. [Link]
-
Wikipedia. (2023, November 29). Chiral derivatizing agent. Retrieved from [Link]
-
Rothchild, R. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. [Link]
-
University of Groningen. (1994). New methods for the enantiomeric excess determination using NMR. Retrieved from [Link]
-
MDPI. (2022, May 12). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Retrieved from [Link]
-
Journal of Chemical Education. (2017, August 8). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
-
News-Medical.net. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azooptics.com [azooptics.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-1-phenyl-propan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (S)-3-Amino-1-phenyl-propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. The following sections are structured in a question-and-answer format to provide direct, actionable solutions to issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, providing potential causes and validated solutions.
Issue 1: Low Overall Yield
A low overall yield is one of the most common frustrations in multi-step synthesis. The key is to isolate which step is underperforming. The most prevalent synthetic route involves a Mannich reaction to form a β-aminoketone intermediate, followed by an asymmetric reduction.
Question: My overall yield is poor. How do I identify the problematic step?
Answer: You must analyze the yield of each discrete step.
-
Step 1 (Mannich Reaction): After the reaction of acetophenone, formaldehyde, and the appropriate amine to form the 3-amino-1-phenylpropan-1-one intermediate, isolate and purify a small sample. Calculate the yield for this step. If it is low, the issue lies in the Mannich reaction conditions.
-
Step 2 (Asymmetric Reduction): If the Mannich reaction yield is acceptable, the bottleneck is the reduction of the β-aminoketone to the final amino alcohol product.
The following workflow can help diagnose the issue:
Caption: Troubleshooting workflow for low yield diagnosis.
Question: My Mannich reaction (Step 1) yield is low. What are the common causes?
Answer: The Mannich reaction, while robust, can suffer from several issues:
-
Impure Reagents: Acetophenone should be pure and free of oxidation byproducts. Paraformaldehyde quality can vary; ensure it is dry and not excessively polymerized.
-
Reaction Conditions: Lower temperatures may reduce the yield of the β-aminoketone.[1] Conversely, excessively high temperatures can lead to side products. An optimal temperature is typically between 60-100°C.[2]
-
Incorrect Stoichiometry: While a 1:1:1 molar ratio is theoretical, a slight excess of formaldehyde and the amine salt can sometimes improve yields by pushing the equilibrium.[3]
-
General Issues: As with any reaction, wet solvents or glassware (if the reaction is sensitive to water), poor temperature control, or incomplete reaction times can drastically lower yields.[4][5]
Question: My reduction step (Step 2) shows low conversion or multiple products. What should I investigate?
Answer: The reduction of the β-aminoketone is the most critical step for both yield and stereochemistry.
-
Choice of Reducing Agent: The effectiveness of the reduction is highly dependent on the chosen reagent. Simple borohydrides may be sluggish or unselective. Catalytic hydrogenation is a powerful alternative.
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Raney Nickel), ensure the catalyst is active. Raney Ni is pyrophoric and must be handled under a solvent. Its activity can diminish with improper storage. Using Raney Nickel for hydrogenation can increase yields by 5-10% compared to borohydride methods and minimizes side reactions.[2]
-
Side Reactions: A common side reaction during the reduction of β-amino ketones is dehydroxylation, leading to an amine product without the desired alcohol functionality. Using water as a solvent during a Raney Nickel hydrogenation has been shown to reduce this dehydroxylation side reaction.[2]
Issue 2: Poor Enantioselectivity (Low %ee)
Achieving high enantiomeric excess (%ee) is critical for producing the desired (S)-enantiomer, which is a valuable chiral building block.[6]
Question: What is the primary cause of low enantioselectivity in this synthesis?
Answer: The enantioselectivity is determined almost exclusively during the asymmetric reduction of the prochiral ketone intermediate (3-amino-1-phenylpropan-1-one). Low %ee is a direct result of an inefficient chiral catalyst system.
Question: How can I improve the enantiomeric excess (%ee) of my final product?
Answer: Success hinges on the careful selection and implementation of a chiral catalyst system for the reduction step.
-
Use a Proven Chiral Catalyst:
-
Oxazaborolidines (CBS Catalysts): These are classic catalysts for the asymmetric reduction of ketones with borane sources (BH₃·THF or BH₃·SMe₂).
-
Spiroborate Ester Catalysts: A patented method highlights the use of a spiroborate ester catalyst with a hydrogen donor to achieve high yields and high optical purity (often >80% ee, and up to 99% ee after recrystallization).[7]
-
Chiral Ligands with Boranes: Various chiral amino alcohols and their derivatives can be used to form in-situ catalysts that guide the stereochemistry of the reduction.[8][9]
-
-
Optimize Reaction Conditions:
-
Temperature: Asymmetric reductions are often highly sensitive to temperature. Lower temperatures (e.g., -20°C to 0°C) typically result in higher enantioselectivity.
-
Reagent Addition Rate: Slow addition of the reducing agent to the solution of the ketone and catalyst is crucial to ensure the catalyzed pathway dominates over the non-selective background reduction.
-
Catalyst Loading: Ensure the correct catalytic amount is used. Too little catalyst will result in a slow or non-selective reaction, while too much is wasteful and can sometimes complicate purification.
-
The following diagram illustrates the role of a chiral catalyst in directing the reduction.
Sources
- 1. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. (S)-3-Amino-3-phenylpropan-1-ol [myskinrecipes.com]
- 7. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (S)-3-Amino-1-phenyl-propan-1-ol by Column Chromatography
Welcome to the technical support center for the purification of (S)-3-Amino-1-phenyl-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this critical chiral intermediate. (S)-3-Amino-1-phenyl-propan-1-ol is a key building block in the synthesis of various pharmaceuticals, and achieving high purity is paramount for subsequent reactions and ensuring the final product's efficacy and safety.[1]
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chromatography and practical laboratory experience.
Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of (S)-3-Amino-1-phenyl-propan-1-ol. The question-and-answer format is designed to help you quickly diagnose and resolve experimental issues.
Q1: My chromatogram shows severe peak tailing for the target compound. What's causing this and how can I fix it?
A: This is the most common issue when purifying basic compounds like amines on standard silica gel.
-
Causality: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic amine group (-NH2) in your compound can undergo a strong secondary interaction (an acid-base interaction) with these acidic silanols.[2][3] This causes a portion of the analyte molecules to "stick" to the stationary phase longer than the main band, resulting in a characteristic tailing peak. This tailing compromises resolution and can lead to impure fractions.
-
Solution: Use a Basic Modifier. The most effective solution is to neutralize the acidic silanol sites by adding a small amount of a basic modifier to your mobile phase.[4][5]
-
Triethylamine (TEA): Add 0.1% to 1% (v/v) TEA to your eluent. It is a volatile base that competes with your compound for the active silanol sites, leading to a more symmetrical peak shape.[5]
-
Ammonium Hydroxide: A 0.1% addition of aqueous ammonium hydroxide to the more polar component of your mobile phase (e.g., methanol) can also be effective.[4]
-
The diagram below illustrates the decision-making process for addressing peak tailing.
Caption: Troubleshooting workflow for peak tailing in amine chromatography.
Q2: My compound is not eluting from the column, even after I've passed many column volumes of the mobile phase.
A: This indicates that your compound is too strongly adsorbed to the stationary phase. There are a few potential reasons for this.
-
Causality & Solutions:
-
Insufficient Mobile Phase Polarity: Your chosen solvent system is likely not polar enough to displace the highly polar amino alcohol from the silica gel. The combination of the hydroxyl (-OH) and amino (-NH2) groups makes the compound quite polar.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, begin adding methanol in small increments (1%, 2%, 5%, etc.) to the eluent. This will significantly increase the eluting power.[6]
-
-
Irreversible Adsorption or Degradation: In some cases, highly sensitive compounds can degrade or bind irreversibly to the active sites on the silica.
-
Solution: Before running the full column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot form at the baseline or significant streaking, your compound may be unstable on silica.[6] In this case, consider switching to a more inert stationary phase like neutral alumina or Florisil.[6][7]
-
-
Q3: The separation between my desired product and an impurity is very poor, although they looked well-separated on the TLC plate.
A: This is a common issue that often relates to column packing, loading technique, or overloading.
-
Causality & Solutions:
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.[8] An overloaded column leads to broad, overlapping bands that cannot be resolved. A general rule of thumb for silica gel is a loading capacity of 1-5% (w/w) of the crude material relative to the mass of the silica, but this is highly dependent on the difficulty of the separation.
-
Improper Column Packing: Voids or channels in the silica bed will cause the solvent and sample to flow unevenly, destroying any potential for separation. Ensure you pack a homogenous, bubble-free column.
-
Sample Loading Technique: The sample should be applied to the column in the most concentrated form possible and in a narrow band. Dissolving the sample in a large volume of strong solvent will cause it to spread down the column before the separation can even begin.[9]
-
Dry Loading: If your compound is not very soluble in the mobile phase, consider "dry loading". Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your packed column.
-
-
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Peak Tailing | Acid-base interaction with silica | Add 0.1-1% Triethylamine (TEA) to the mobile phase. |
| No Elution | Mobile phase polarity is too low | Gradually increase the percentage of a strong polar solvent (e.g., Methanol). |
| Compound degradation on silica | Test for stability on a TLC plate; consider using neutral alumina.[6] | |
| Poor Separation | Column overloading | Reduce the amount of crude sample; aim for 1-5% loading capacity.[10] |
| Improper column packing/loading | Ensure a well-packed column; apply the sample in a minimal volume (wet load) or via dry loading.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for this purification?
A: The selection of stationary and mobile phases is critical and should be guided by preliminary TLC analysis.
-
Stationary Phase: Standard flash-grade silica gel (e.g., 230-400 mesh, 60 Å pore size) is the most common choice.[7] Given the basic nature of the analyte, always plan to use a basic modifier in your eluent or consider using neutral alumina if the compound shows instability on silica.
-
Mobile Phase Selection: The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.3 for (S)-3-Amino-1-phenyl-propan-1-ol on your analytical TLC plate. This Rf range typically translates to the best separation on a column.
-
Screening: Start with a binary system like Ethyl Acetate (EtOAc) / Hexane. If the compound remains at the baseline (Rf=0), a more polar system is needed.
-
Optimization: A common and effective system for this type of amino alcohol is a ternary mixture of Hexane / Ethyl Acetate / Methanol , often with a small amount of Triethylamine . For example, a starting point could be Hexane:EtOAc (1:1) with 2-5% Methanol and 0.5% TEA. Adjust the ratios to achieve the target Rf.
-
Q2: How can I monitor the column and identify fractions containing my product?
A: The phenyl group in (S)-3-Amino-1-phenyl-propan-1-ol makes it UV-active.
-
Thin-Layer Chromatography (TLC): This is the primary method. Collect fractions (e.g., 10-20 mL each) and spot them on a TLC plate.
-
Visualization:
-
UV Lamp: View the developed TLC plate under a UV lamp at 254 nm. The aromatic ring will appear as a dark spot.
-
Staining: After UV visualization, you can use a chemical stain for confirmation.
-
Potassium Permanganate (KMnO4) stain: This is a general stain for compounds with oxidizable functional groups, like alcohols. It will appear as a yellow spot on a purple background.
-
Ninhydrin stain: This stain is specific for primary and secondary amines, which will typically appear as a purple or yellow spot upon heating.
-
-
Q3: Can this column chromatography method separate the (S)-enantiomer from the (R)-enantiomer?
A: No. It is crucial to understand that standard column chromatography using an achiral stationary phase like silica gel or alumina cannot separate enantiomers.[11] Enantiomers have identical physical properties (polarity, solubility, etc.) in an achiral environment. To separate (S)- and (R)-3-Amino-1-phenyl-propan-1-ol, you must use a specialized technique called chiral chromatography , which employs a Chiral Stationary Phase (CSP).[12][13] This is typically performed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized workflow for the purification. The exact solvent ratios must be optimized via TLC as described above.
Caption: General workflow for column chromatography purification.
1. Preparation:
- TLC Analysis: Determine the optimal mobile phase that gives your product an Rf of ~0.2-0.3. Remember to include ~0.5% TEA in the TLC jar.
- Column Selection: Choose a column with a diameter and length appropriate for the amount of silica needed (typically 20-50 times the weight of your crude sample).[7]
- Packing the Column:
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexane).
- Pour the slurry into the column and use gentle air pressure or tapping to pack it into a uniform bed. Ensure there are no air bubbles or cracks.
- Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]
2. Loading the Sample:
- Drain the solvent to the level of the top layer of sand.
- Wet Loading: Dissolve the crude material in the minimum amount of a suitable solvent (dichloromethane or the mobile phase itself). Carefully add this solution to the top of the column using a pipette.
- Dry Loading: (Recommended for better resolution) Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle, steady pressure (using a pump or inert gas) to begin eluting the solvent. Maintain a consistent flow rate.
- Begin collecting fractions immediately. The size of the fractions will depend on the column size and separation.
4. Analysis:
- Use TLC to analyze the collected fractions. Spot the starting material, the collected fractions, and a co-spot (starting material and fraction in the same lane) for accurate comparison.
- Identify the fractions that contain your pure product.
- Combine the pure fractions into a clean, pre-weighed round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified (S)-3-Amino-1-phenyl-propan-1-ol.
References
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Preparation method of 3-methylamino-1-phenylpropanol.
- 3-Methylamino-3-phenylpropan-1-ol.
- 3-Amino-1-phenylpropan-1-ol | C9H13NO. PubChem.
- Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
- Effect of pH on LC-MS Analysis of Amines.
- Playing with Selectivity for Optimal Chiral Separation.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Peak Tailing in HPLC. Element Lab Solutions.
- How do I determine loading capacity in reverse phase flash column chrom
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Chiral HPLC Separ
- LC Troubleshooting—All of My Peaks are Tailing!
- Column chrom
- When should I use a pH modifier in flash column chrom
- A Researcher's Guide to Chiral Stationary Phases: A Comparative Analysis for Enantiosepar
- severe tailing on column.
- Tips and Tricks for the Lab: Column Choices. ChemistryViews.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Restek - Videoartikel [de.restek.com]
- 4. biotage.com [biotage.com]
- 5. severe tailing on column - Chromatography Forum [chromforum.org]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. sepscience.com [sepscience.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Tailing of Amines on Silica Gel Columns
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of amine tailing during silica gel chromatography. As Senior Application Scientists, we combine technical expertise with practical, field-tested solutions to help you achieve optimal separation of your basic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my amine compounds tailing on my silica gel column?
Amine tailing is primarily caused by strong interactions between the basic amine analytes and the acidic silanol groups (Si-OH) present on the surface of the silica gel.[1][2][3][4] This acid-base interaction leads to non-ideal chromatographic behavior, resulting in broad, asymmetrical peaks with a characteristic "tail." This can lead to poor separation, reduced purity of collected fractions, and even irreversible adsorption of the compound to the column.[1]
Q2: What is the quickest way to fix amine tailing?
The most common and often quickest solution is to add a small amount of a basic modifier to your mobile phase.[4] Triethylamine (TEA) is a popular choice, typically added at a concentration of 0.1-2%.[5][6] The TEA will compete with your amine for the active silanol sites, effectively masking them and allowing your compound to elute with a much-improved peak shape.
Q3: Besides triethylamine, what other additives can I use?
Several other basic additives can be effective. These include:
-
Ammonia: Often used as a solution in methanol (e.g., 2N NH3 in MeOH) and added to the mobile phase.[5] This is advantageous as ammonia is volatile and easily removed during solvent evaporation.[7]
-
Ammonium Hydroxide: Can be added to polar mobile phases, like dichloromethane/methanol systems.[1][5]
-
Pyridine: Another basic modifier that can be used, though its odor and boiling point can be drawbacks.[1]
Q4: Will these additives affect the retention of my compound?
Yes, adding a basic modifier will generally decrease the retention of your amine compound. By blocking the strong interaction sites on the silica, the overall affinity of your basic analyte for the stationary phase is reduced, leading to a higher Rf value and faster elution.
Q5: How do I remove the triethylamine from my purified sample?
Removing residual triethylamine or its salt form from the final product can be challenging.[8] Common methods include:
-
Aqueous Wash: Performing a liquid-liquid extraction with a dilute aqueous bicarbonate solution can help remove triethylammonium salts.[8]
-
Co-evaporation: Dissolving the sample in a solvent like toluene and evaporating it under reduced pressure can help azeotropically remove the freebase triethylamine.
-
Vacuum Distillation: For volatile compounds, vacuum distillation can leave the non-volatile triethylammonium salts behind.[8]
In-Depth Troubleshooting Guide
Understanding the Root Cause: The Silica Surface
Silica gel is not an inert support. Its surface is covered with silanol groups (Si-OH), which are acidic in nature. Basic compounds, such as primary, secondary, and tertiary amines, can interact strongly with these silanol groups through acid-base interactions. This leads to a secondary retention mechanism that is much stronger than the desired normal-phase partitioning, causing the observed peak tailing.[2][9]
Caption: Mechanism of how a basic additive like TEA prevents amine tailing.
-
Determine your base solvent system: Based on TLC analysis, determine the optimal ratio of your non-polar and polar solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Add Triethylamine: To your chosen mobile phase, add triethylamine to a final concentration of 0.1% to 2% (v/v). A good starting point is often 1%.
-
Equilibrate the Column: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the triethylamine-containing mobile phase. This ensures the silica is fully "deactivated." [10]4. Load Sample and Elute: Dissolve your sample in a minimal amount of the mobile phase and load it onto the column. Proceed with the elution using the same mobile phase.
| Additive | Typical Concentration | Common Solvent Systems | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 2% | Hexane/EtOAc, DCM/MeOH | Highly effective, widely used. [5] | High boiling point, can be difficult to remove. [8] |
| Ammonia (in MeOH) | 0.5 - 2% (of a 2N solution) | DCM/MeOH | Volatile, easy to remove. [7] | Can be less effective for some compounds. |
| Ammonium Hydroxide | 0.5 - 2% | DCM/MeOH | Readily available. [5] | Introduces water, which can affect chromatography. |
Strategy 2: Deactivating the Silica Gel
For particularly sensitive compounds or when the presence of a mobile phase additive is undesirable in the final product, you can pre-treat the silica gel to neutralize its acidic character.
-
Weigh out the required amount of silica gel for your column.
-
In a round-bottom flask, create a slurry of the silica gel in methanol.
-
Add 5-10% by weight of potassium carbonate (K2CO3) relative to the silica gel. [5]4. Reflux the mixture for a few hours.
-
Allow the mixture to cool, then filter to collect the silica gel.
-
Wash the deactivated silica with fresh methanol.
-
Dry the silica gel under vacuum at a moderate temperature (e.g., 40°C) until it is a free-flowing powder. [5]8. Pack your column using this deactivated silica.
Strategy 3: Alternative Stationary Phases
When dealing with persistent tailing or when purifying a large number of basic compounds, switching to a more suitable stationary phase can be the most efficient long-term solution.
| Stationary Phase | Description | Advantages | Considerations |
| Amine-functionalized Silica | Silica gel with aminopropyl groups bonded to the surface. | Basic character prevents tailing without mobile phase additives. [6][11] | Different selectivity compared to bare silica. |
| Alumina (Basic or Neutral) | Aluminum oxide stationary phase. | A good alternative for the purification of amines. [12][13] | Activity can vary; may require deactivation with water. |
| Reversed-Phase (C18) | Silica with long alkyl chains bonded to the surface. | Can be used with aqueous mobile phases containing buffers or additives like TEA to control pH and improve peak shape. [1] | Requires a different solvent system (e.g., water/acetonitrile). |
Concluding Remarks
Tailing of amines on silica gel is a common but manageable problem. By understanding the underlying chemical interactions, you can select the most appropriate strategy for your specific application. Whether it's the quick addition of a mobile phase modifier, the pre-treatment of your stationary phase, or the use of an alternative column chemistry, these techniques will enable you to achieve efficient and high-purity separations of your basic compounds.
References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Chromatography Forum. (2007, September 12). severe tailing on column. [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. [Link]
-
Reddit. (2023). Triethylammonium after flash chromatography. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Link]
-
Gasco-López, A. I., Santos-Montes, A., & Izquierdo-Hornillos, R. (1997). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in Reversed-Phase High-Performance Liquid Chromatography Using C18 Packings. Journal of Chromatographic Science, 35(11), 525–535. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Martín, M. Á., & del Real, G. (2014). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Separation Science, 37(12), 1429-1437. [Link]
-
ALWSCI. (2023, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
Reddit. (2021). Flash Column Chromatography with Ammonia: Your experiences please!. [Link]
- Google Patents.
-
Reddit. (2017). What causes streaking in silica gel column chromatography?. [Link]
-
Science Forums. (2011, August 29). Amine purification. [Link]
-
ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Chromatography [chem.rochester.edu]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chiral HPLC of Amino Alcohols
<_ _>
Welcome to the Technical Support Center for Chiral HPLC of Amino Alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal peak shape in these challenging separations. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies based on extensive field experience.
Frequently Asked Questions (FAQs)
Q1: My peaks for both enantiomers are tailing. What is the most common cause for this in amino alcohol separations?
A1: The most frequent cause of peak tailing for basic compounds like amino alcohols is secondary interactions between the analyte's amine functional group and acidic silanol groups on the silica surface of the stationary phase.[1][2][3][4] These interactions create an additional, undesirable retention mechanism that leads to asymmetrical peaks.[3]
Q2: I'm observing peak fronting. What should I investigate first?
A2: Peak fronting is most commonly caused by column overload, where the concentration or volume of the injected sample exceeds the column's capacity.[1][5] Another possibility is a mismatch between the sample solvent and the mobile phase, or poor sample solubility.[1]
Q3: Why are my peaks splitting?
A3: Peak splitting can arise from several issues, including a void or channel in the column packing, a blocked column frit, or a mismatch between the injection solvent and the mobile phase.[1][6] If all peaks in the chromatogram are splitting, it often points to a problem upstream of the column.[6]
Q4: Can temperature affect my peak shape and separation?
A4: Yes, temperature is a critical parameter. Increasing the temperature can sometimes improve peak shape and efficiency.[7] However, in some cases, it can also lead to peak coalescence or even a reversal of the enantiomer elution order.[8][9] It is a parameter that should be optimized for each specific separation.
In-Depth Troubleshooting Guides
Issue 1: Persistent Peak Tailing of Amino Alcohols
Peak tailing is a common frustration in the chiral separation of amino alcohols due to their basic nature. The primary cause is the interaction between the protonated amine group of the analyte and ionized residual silanol groups on the stationary phase.[3]
Causality Diagram: Mechanism of Peak Tailing
Caption: Interaction of amino alcohol with the stationary phase.
-
Mobile Phase Modification (First Line of Defense):
-
Rationale: The goal is to suppress the ionization of the silanol groups and/or the analyte to minimize secondary interactions.
-
Protocol:
-
Introduce a Basic Additive: Add a small concentration (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[10] These additives act as "sacrificial bases," preferentially interacting with the acidic silanol sites, thereby shielding the analyte from these interactions.[2]
-
Adjust pH: Operating at a lower pH (around 2.5-3) can protonate the silanol groups, reducing their ability to interact with the basic analyte.[2][3] However, be mindful of the analyte's pKa to avoid unwanted ionization changes.
-
Increase Buffer Concentration: A higher buffer concentration (>20 mM) can also help to mask the silanol interactions.[2]
-
-
-
Stationary Phase Selection:
-
Rationale: Not all chiral stationary phases (CSPs) are created equal in terms of their silica backbone and surface chemistry.
-
Recommendation: If peak tailing persists, consider screening columns with different base silica. Modern, high-purity silica with end-capping (Type B silica) has a lower concentration of accessible silanol groups compared to older silica types.[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad chiral recognition capabilities.[10][12]
-
-
Temperature Optimization:
-
Rationale: Temperature can influence the kinetics of the interactions between the analyte and the stationary phase.
-
Action: Systematically evaluate the effect of column temperature on peak shape. An increase in temperature can sometimes reduce tailing, but the effect can be compound-specific.[7]
-
Data Summary: Effect of Mobile Phase Additives on Peak Shape
| Additive | Typical Concentration | Mechanism of Action | Expected Outcome |
| Diethylamine (DEA) | 0.1% (v/v) | Competes with the analyte for active silanol sites. | Significant reduction in peak tailing. |
| Triethylamine (TEA) | 0.1% (v/v) | Similar to DEA, acts as a silanol-masking agent. | Improved peak symmetry. |
| Formic Acid | 0.1% (v/v) | Suppresses silanol ionization by lowering mobile phase pH. | Can be effective, especially for zwitterionic amino alcohols. |
| Acetic Acid | 0.1% (v/v) | Similar to formic acid, but a weaker acid. | Milder effect on pH and potentially less impact on tailing. |
Issue 2: Peak Fronting
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a sign of overloading the stationary phase.[1]
Caption: Troubleshooting workflow for peak fronting.
-
Address Potential Column Overload:
-
Rationale: When the amount of analyte injected exceeds the linear capacity of the stationary phase, the equilibrium is disturbed, leading to fronting.[5]
-
Protocol:
-
Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the fronting decreases with dilution, overload is the likely cause.
-
Reduce Injection Volume: If dilution is not feasible, reduce the injection volume.
-
-
-
Ensure Sample and Mobile Phase Compatibility:
-
Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte molecules will travel too quickly at the point of injection, causing band distortion and fronting.
-
Best Practice: Whenever possible, dissolve the sample in the initial mobile phase.[13] If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.
-
Issue 3: Split Peaks
Split peaks are often indicative of a physical problem within the chromatographic system or a disruption in the sample path.[1]
-
Check for Column Voids:
-
Rationale: Over time, the packed bed of the column can settle, creating a void at the column inlet. This void causes the sample band to split before it enters the stationary phase.
-
Action:
-
Reverse and Flush: Disconnect the column, reverse its direction, and flush it with a strong solvent at a low flow rate. This can sometimes help to resettle the packing material.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and should be replaced.[14]
-
-
-
Inspect for Blockages:
-
Rationale: A partially blocked frit at the column inlet can cause uneven flow distribution of the sample onto the column, leading to peak splitting.[6][15]
-
Action:
-
Check System Pressure: A sudden increase in backpressure can indicate a blockage.
-
Replace Frit/Column: If a blockage is suspected, replacing the column is the most reliable solution.
-
-
-
Evaluate Injection Solvent:
-
Rationale: A strong mismatch between the injection solvent and the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak.
-
Action: Ensure the sample is fully soluble in the mobile phase and, if possible, dissolve the sample in the mobile phase.
-
Experimental Protocols
Protocol 1: Preparation of a Modified Mobile Phase
This protocol describes the preparation of a mobile phase containing a basic additive to mitigate peak tailing.
-
Solvent Preparation:
-
Use HPLC-grade solvents.
-
Filter all solvents through a 0.45 µm filter before use.
-
Degas the solvents using sonication or helium sparging.
-
-
Mobile Phase Composition:
-
For a typical normal-phase separation, a starting mobile phase could be 90:10 (v/v) hexane/isopropanol.
-
Add 0.1% (v/v) of diethylamine (DEA) to the mobile phase mixture. For 1 liter of mobile phase, add 1 mL of DEA.
-
Thoroughly mix the mobile phase and degas again briefly.
-
-
System Equilibration:
-
Flush the HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved. The equilibration time may vary depending on the column and system.[16]
-
Best Practices for Mobile Phase Management:
-
Prepare fresh mobile phases, especially if they contain buffers, to prevent microbial growth.[17][18]
-
Avoid "topping off" old mobile phase with a new batch; always use a fresh container.[18]
-
Store aqueous mobile phases in the refrigerator, but allow them to come to room temperature before use.[17][18]
References
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Bell, D. S. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 23, 2026, from [Link]
-
Chromatography Today. (n.d.). What is Peak Splitting? Retrieved January 23, 2026, from [Link]
-
Dolan, J. W. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 23, 2026, from [Link]
- Lee, W. (2021).
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved January 23, 2026, from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved January 23, 2026, from [Link]
-
Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
Regis Technologies. (2020, April 6). Chiral Separations Techniques [Video]. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved January 23, 2026, from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
Taylor, K. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
. (n.d.). chiral columns. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sepscience.com [sepscience.com]
- 16. hplc.eu [hplc.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. welch-us.com [welch-us.com]
Validation & Comparative
Mass spectrometry analysis of (S)-3-Amino-1-phenyl-propan-1-OL and its fragments
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (S)-3-Amino-1-phenyl-propan-1-ol and its Fragments
Introduction: Characterizing (S)-3-Amino-1-phenyl-propan-1-ol
(S)-3-Amino-1-phenyl-propan-1-ol is a chiral amino alcohol with a molecular weight of 151.21 g/mol [1]. Its structure, featuring a phenyl ring, a hydroxyl group, and an amino group, makes it a valuable chiral building block in organic synthesis and a potential pharmacophore in drug development. Accurate structural elucidation and sensitive quantification are paramount for its application in research and pharmaceutical contexts. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering high sensitivity and specificity for the detailed characterization of such molecules[2]. This guide provides a comparative analysis of mass spectrometric approaches for (S)-3-Amino-1-phenyl-propan-1-ol, delving into the underlying principles of fragmentation and offering practical, field-proven experimental protocols.
Pillar 1: Foundational Principles of Ionization and Fragmentation
The analytical strategy for a molecule like (S)-3-Amino-1-phenyl-propan-1-ol hinges on the choice of ionization technique, which is largely dictated by the sample introduction method—either gas or liquid chromatography.
Comparative Ionization Techniques
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons. This process imparts significant internal energy, leading to extensive and reproducible fragmentation. While this can sometimes prevent the observation of a molecular ion for certain compounds, it generates a rich fragmentation pattern that serves as a structural fingerprint. For molecules like (S)-3-Amino-1-phenyl-propan-1-ol, derivatization is often necessary to increase volatility and thermal stability for GC analysis[3][4].
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS)[5][6]. It transfers analytes from a liquid phase to the gas phase as intact, protonated molecules (e.g., [M+H]⁺). This is particularly advantageous for polar and thermally labile compounds like amino alcohols, as it minimizes in-source fragmentation and preserves the molecular ion[5]. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is selectively fragmented.
The choice between these techniques represents a trade-off: the detailed, library-searchable fragmentation of EI versus the preservation of the molecular ion and controlled fragmentation of ESI-MS/MS.
Anticipated Fragmentation Pathways
The fragmentation of (S)-3-Amino-1-phenyl-propan-1-ol is governed by the presence of the hydroxyl, amino, and phenyl functional groups.
The primary fragmentation mechanisms for alcohols under EI are α-cleavage and dehydration (loss of water)[7][8]. For amines, α-cleavage adjacent to the nitrogen atom is also a dominant pathway[9].
-
α-Cleavage: The most characteristic fragmentation is the cleavage of the C-C bond adjacent to the oxygen and nitrogen atoms.
-
Cleavage between C1 and C2 would yield a resonance-stabilized benzylic cation at m/z 107 .
-
Cleavage adjacent to the amino group could result in a fragment at m/z 30 (CH₂NH₂⁺).
-
-
Loss of Water: A neutral loss of 18 Da (H₂O) from the molecular ion is a common fragmentation pathway for alcohols[7].
-
Loss of Ammonia: A neutral loss of 17 Da (NH₃) is also possible.
-
Phenyl Cation: The presence of the aromatic ring will likely produce a phenyl cation at m/z 77 .
Caption: Predicted EI fragmentation pathway for (S)-3-Amino-1-phenyl-propan-1-ol.
In positive-ion ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 152 . Collision-induced dissociation (CID) in an MS/MS experiment will induce fragmentation.
-
Neutral Loss of Water: The most facile fragmentation is the loss of a water molecule from the protonated precursor, resulting in a prominent fragment ion at m/z 134 .
-
Neutral Loss of Ammonia: The subsequent or alternative loss of ammonia from the protonated precursor would yield a fragment at m/z 135 .
-
Combined Losses: Sequential loss of water and then ammonia could occur.
-
Benzylic Cation Formation: Cleavage of the C1-C2 bond can lead to the formation of a protonated benzaldehyde-like species or a stable benzylic cation.
Caption: Predicted ESI-MS/MS fragmentation of protonated (S)-3-Amino-1-phenyl-propan-1-ol.
Pillar 2: Comparative Experimental Guides
The following sections provide detailed protocols for two common analytical approaches. These protocols are designed to be self-validating by including system suitability checks and quality control measures.
Guide 1: GC-MS Analysis with Derivatization
This approach is suitable for purity assessments and identification where a spectral library match is desired. Derivatization is crucial to block the polar -OH and -NH₂ groups, reducing tailing and improving thermal stability.
-
Derivatization:
-
To 100 µL of a 1 mg/mL solution of the analyte in pyridine, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes. This step is critical for ensuring complete derivatization of both the hydroxyl and amino groups.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: 270°C, Split mode (20:1). The high temperature ensures efficient vaporization of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line: 280°C.
-
Scan Range: m/z 40-550.
-
-
System Suitability:
-
Inject a known standard of a derivatized compound (e.g., derivatized cholesterol) to check for proper chromatographic peak shape and system inertness.
-
The peak for the di-TMS derivative of (S)-3-Amino-1-phenyl-propan-1-ol should be symmetrical with a tailing factor between 0.9 and 1.5.
-
Guide 2: Chiral LC-MS/MS Analysis
This method is superior for quantification in complex matrices (e.g., biological fluids) and for resolving the (S) and (R) enantiomers. No derivatization is required.
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase to a concentration of approximately 100 ng/mL. For plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is required.
-
-
LC-MS/MS Parameters:
-
LC System: Shimadzu Nexera or equivalent UHPLC system.
-
Column: A chiral stationary phase, such as a cyclodextrin-based column, is necessary for enantiomeric separation[10][11]. An example is a Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) (e.g., 70:30 A:B). The mobile phase composition must be optimized for chiral separation and MS compatibility[11].
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
MS System: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Key Parameters:
-
IonSpray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 152.1
-
Product Ion (Q3) for Quantification: m/z 134.1 (loss of H₂O).
-
Product Ion (Q3) for Confirmation: m/z 135.1 (loss of NH₃).
-
-
-
System Suitability:
-
Inject a racemic standard to confirm the separation of the (S) and (R) enantiomers with a resolution >1.5.
-
Monitor the signal-to-noise ratio of a low-concentration standard to ensure adequate sensitivity.
-
Sources
- 1. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary gas chromatographic determination of phenylpropanolamine in pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbohydrate - Wikipedia [en.wikipedia.org]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Enantiomeric Purity of Amino Alcohols
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of amino alcohols is not merely a procedural step but a critical determinant of a drug's efficacy and safety. As chiral molecules, the spatial arrangement of atoms in amino alcohol enantiomers can lead to vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate rigorous validation of analytical methods used to quantify enantiomeric purity.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of amino alcohols: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in years of field experience to empower you in developing and validating robust and reliable methods.
The Criticality of Enantiomeric Purity in Amino Alcohols
Amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, including widely used beta-blockers like propranolol. The stereocenter(s) in these molecules mean they exist as enantiomers—non-superimposable mirror images. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer)[1]. Therefore, the ability to selectively and accurately quantify the desired enantiomer in the presence of its counterpart is paramount.
The validation of these analytical methods is governed by stringent international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures[2][3]. This process ensures that a method is fit for its intended purpose, providing reliable data on the identity, purity, and potency of a drug substance.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for determining the enantiomeric purity of amino alcohols is a critical decision influenced by the physicochemical properties of the analyte, the required sensitivity, and available instrumentation. The three most prevalent techniques—chiral HPLC, chiral GC, and chiral CE—each offer a unique set of advantages and disadvantages.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for the enantiomeric separation of amino alcohols[4][5]. The separation is typically achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in achieving a successful chiral separation.
-
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability and high success rates for a wide range of chiral compounds, including amino alcohols[6]. Their chiral recognition ability stems from the helical structure of the polysaccharide backbone and the potential for hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
-
Macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are particularly effective for polar and ionizable compounds like underivatized amino alcohols[7]. The presence of ionic groups on the CSP allows for separations in both aqueous and non-aqueous mobile phases, offering significant flexibility[7].
-
Pirkle-type (brush-type) CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They are often effective for compounds with aromatic rings near the stereocenter.
-
-
Mobile Phase Composition: The mobile phase composition significantly influences retention and enantioselectivity.
-
In normal-phase mode (e.g., hexane/ethanol), adjusting the percentage of the polar modifier (alcohol) is a key parameter for optimizing separation. The addition of acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) can improve peak shape and resolution by suppressing unwanted interactions with the silica support[5].
-
In reversed-phase mode (e.g., water/acetonitrile), pH and buffer concentration are critical parameters, especially for ionizable amino alcohols.
-
Polar organic and polar ionic modes offer alternative selectivities and are often compatible with mass spectrometry (MS) detection[8].
-
-
Direct vs. Indirect Analysis:
-
Direct analysis on a CSP is generally preferred as it is simpler and avoids potential racemization during derivatization[7].
-
Indirect analysis involves derivatizing the amino alcohol with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. This approach can be advantageous when the amino alcohol lacks a chromophore for UV detection, as the CDA can introduce a UV-active or fluorescent tag[6][9].
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For amino alcohols, derivatization is almost always necessary to increase their volatility and improve chromatographic performance.
-
Derivatization: This is a crucial step for preparing amino alcohols for GC analysis. The goal is to block the polar -OH and -NH2 groups to reduce their polarity and increase volatility.
-
Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common approach for derivatizing both the amine and alcohol groups[10].
-
Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another effective method.
-
The choice of derivatizing agent can also influence enantioselectivity and even reverse the elution order of the enantiomers[10].
-
-
Chiral Stationary Phase (CSP) Selection:
-
Cyclodextrin-based CSPs are the most widely used for chiral GC separations. The toroidal shape of the cyclodextrin molecule provides a chiral cavity into which one enantiomer can fit better than the other, leading to separation.
-
-
Temperature Programming: The column temperature is a critical parameter in GC. A lower temperature generally leads to better resolution but longer analysis times. Temperature programming allows for the separation of compounds with a wider range of boiling points in a single run.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent consumption. It is particularly well-suited for the analysis of charged or polar molecules like amino alcohols.
-
Chiral Selector: In CE, the chiral selector is added to the background electrolyte (BGE).
-
Cyclodextrins (native and derivatized) are the most common chiral selectors used in CE. They form transient inclusion complexes with the analytes, and the different stability of the diastereomeric complexes for each enantiomer leads to different migration times.
-
Chiral ligand-exchange using a metal ion (e.g., copper(II)) and a chiral ligand is another effective approach for separating amino acid and amino alcohol enantiomers.
-
-
Background Electrolyte (BGE) Composition: The pH, buffer concentration, and organic modifiers in the BGE all play a crucial role in the separation.
-
pH affects the charge of the analyte and the capillary wall, thereby influencing the electroosmotic flow and the electrophoretic mobility of the analyte.
-
Organic modifiers (e.g., methanol, acetonitrile) can alter the solubility of the analyte and the chiral selector, as well as the viscosity of the BGE, all of which can impact the separation.
-
Method Validation: A Comparative Analysis
According to ICH Q2(R2) guidelines, a validated analytical method must demonstrate acceptable levels of specificity, linearity, range, accuracy, precision, and robustness[2][11]. The following table provides a comparative overview of how these parameters are typically assessed for each technique in the context of enantiomeric purity of amino alcohols.
| Validation Parameter | Chiral HPLC | Chiral GC | Chiral CE |
| Specificity/Selectivity | Baseline resolution of the enantiomers from each other and from any potential impurities or degradation products. | Baseline resolution of the derivatized enantiomers. | Separation of the enantiomers with sufficient resolution. |
| Linearity | A linear relationship between the peak area of the minor enantiomer and its concentration over a specified range. | A linear relationship between the peak area of the derivatized minor enantiomer and its concentration. | A linear relationship between the corrected peak area (peak area/migration time) of the minor enantiomer and its concentration. |
| Range | Typically from the reporting threshold of the enantiomeric impurity to 120% of the specification limit. | Similar to HPLC, covering the expected range of the enantiomeric impurity. | Similar to HPLC and GC. |
| Accuracy | Determined by spiking the sample with known amounts of the minor enantiomer and calculating the percent recovery. | Determined similarly to HPLC, using the derivatized enantiomer. | Determined by analyzing samples with known amounts of the minor enantiomer. |
| Precision (Repeatability & Intermediate) | Assessed by multiple injections of the same sample and by varying analysts, instruments, and days. | Assessed similarly to HPLC, with the derivatization step also contributing to variability. | Assessed by multiple injections, with factors like capillary conditioning also being important. |
| Limit of Detection (LOD) | The lowest concentration of the minor enantiomer that can be detected but not necessarily quantified. | The lowest concentration of the derivatized minor enantiomer that can be detected. | The lowest concentration of the minor enantiomer that can be detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. | The lowest concentration of the derivatized minor enantiomer that can be quantified. | The lowest concentration of the minor enantiomer that can be quantified. |
| Robustness | Deliberate variations in method parameters such as mobile phase composition, flow rate, column temperature, and pH. | Deliberate variations in parameters like oven temperature program, carrier gas flow rate, and derivatization conditions. | Deliberate variations in BGE composition, pH, voltage, and capillary temperature. |
Quantitative Data Summary
The following table summarizes typical performance data for the validation of analytical methods for the enantiomeric purity of amino alcohols. It is important to note that these values are representative and will vary depending on the specific analyte, method, and instrumentation.
| Technique | Analyte Example | LOD (% of major enantiomer) | LOQ (% of major enantiomer) | Accuracy (% Recovery) | Precision (RSD %) |
| Chiral HPLC | Propranolol | ~0.01% | ~0.03% | 98-102% | < 5% |
| Chiral GC | 1-Phenyl-2-aminoethanol (derivatized) | ~0.02% | ~0.05% | 97-103% | < 5% |
| Chiral CE | Ephedrine | ~0.05% | ~0.15% | 95-105% | < 10% |
Experimental Protocols
To provide a practical, self-validating framework, a detailed, step-by-step methodology for a representative chiral HPLC method validation is provided below.
Detailed Protocol: Validation of a Chiral HPLC Method for the Enantiomeric Purity of Propranolol
This protocol outlines the validation of a chiral HPLC method for the determination of the (S)-enantiomer in (R,S)-Propranolol hydrochloride, following ICH Q2(R2) guidelines.
1. Materials and Reagents:
-
(R,S)-Propranolol hydrochloride reference standard
-
(S)-Propranolol hydrochloride reference standard
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
Trifluoroacetic acid (TFA)
2. Chromatographic System:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Mobile phase
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (R,S)-Propranolol HCl in diluent.
-
Specificity: Prepare solutions of (R,S)-Propranolol HCl, (S)-Propranolol HCl, and a placebo. Inject each to demonstrate resolution and lack of interference.
-
Linearity: Prepare a series of solutions of (S)-Propranolol HCl in the range of 0.1% to 1.5% of the nominal concentration of the main component (e.g., 0.1, 0.25, 0.5, 1.0, 1.5 µg/mL).
-
Accuracy: Prepare samples of (R,S)-Propranolol HCl spiked with (S)-Propranolol HCl at three concentration levels (e.g., 0.5%, 1.0%, 1.5% of the main component concentration).
-
Precision (Repeatability): Prepare six replicate samples of (R,S)-Propranolol HCl spiked with (S)-Propranolol HCl at the 1.0% level.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
LOQ Solution: Prepare a solution of (S)-Propranolol HCl at the estimated LOQ concentration.
-
Robustness: Prepare a standard solution and analyze it under deliberately varied conditions (e.g., flow rate ±10%, ethanol percentage in mobile phase ±2%, column temperature ±5 °C).
4. Validation Procedure:
-
System Suitability: Inject the standard stock solution five times. The resolution between the enantiomers should be > 2.0, and the relative standard deviation (RSD) of the peak areas should be < 2.0%.
-
Specificity: Analyze the prepared solutions to confirm the identity and resolution of the peaks.
-
Linearity: Inject the linearity solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Analyze the accuracy samples and calculate the percent recovery at each level. The recovery should be within 90-110%.
-
Precision: Analyze the repeatability and intermediate precision samples and calculate the RSD of the results. The RSD should be < 10%.
-
LOQ: Inject the LOQ solution multiple times (e.g., six) and confirm that the precision (RSD) is < 10% and the accuracy is within an acceptable range.
-
Robustness: Analyze the robustness samples and evaluate the impact of the variations on the system suitability parameters.
Visualization of Key Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key workflows and relationships.
Caption: A typical workflow for analytical method validation.
Conclusion: A Scientifically Grounded Approach to Method Validation
The validation of analytical methods for the enantiomeric purity of amino alcohols is a multifaceted process that demands a deep understanding of both the analytical techniques and the regulatory landscape. By moving beyond rote protocol execution and embracing a scientifically grounded approach that considers the "why" behind each experimental choice, researchers can develop and validate methods that are not only compliant but also robust, reliable, and fit for purpose.
This guide has provided a comparative framework for selecting and validating the most appropriate technique for your specific needs. Whether you choose the versatility of chiral HPLC, the high resolution of chiral GC, or the efficiency of chiral CE, a thorough and well-documented validation process is the cornerstone of ensuring the quality and safety of pharmaceutical products containing chiral amino alcohols.
References
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Retrieved from [Link]
- Wang, Z., & Wang, C. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 161-168.
- Matmour, D., et al. (2021). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Algerian Journal of Biosciences, 2(2), 111-114.
- Estevez, P., et al. (2013). Development and validation of a capillary electrophoresis method for determination of enantiomeric purity and related substances of esomeprazole in raw material and pellets. Electrophoresis, 34(24), 3323-3329.
- Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
- Chen, J., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Yang, A., et al. (2018). Tunable normal phase enantioselectivity of amino acid esters via mobile phase composition.
- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836015.
- Fogassy, E., et al. (2006). Separation of propranolol enantiomers using chiral HPLC. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-13.
- Zhang, L., et al. (2011). Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 265-271.
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Yang, A., & Ye, Y. (2018). Tunable normal phase enantioselectivity of amino acid esters via mobile phase composition.
- Sutar, A. K., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(3), 343–348.
- Popa, G., et al. (2021). Separation of propranolol enantiomers using chiral HPLC. Acta Universitatis Sapientiae, Alimentaria, 14(1), 1-9.
- Ilisz, I., et al. (2023).
- Lorenzo, M. P., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Food Chemistry, 158, 211-217.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Kim, J., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
- Ilisz, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 625.
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
- Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(8), 746-756.
-
BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]
- Hyun, M. H., et al. (2005). Structures of chiral stationary phases.
- Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences, 2(2), 111-114.
- Li, F., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(22), 14552–14560.
- Gualandi, A., et al. (2026).
- Bhushan, R. (2007). Chiral Derivatization Chromatography. In Chiral Separation Techniques (pp. 187-227). Wiley-VCH.
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
- Shi, Y., et al. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols.
-
Martynow, J. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. Retrieved from [Link]
- Ersoy, L., & Erci, N. (2002). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. Turkish Journal of Chemistry, 26(5), 721-728.
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Retrieved from [Link]
- Somfai, P. (2010). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. KTH.
- Klampfl, C. W., & Buchberger, W. (2022). Capillary and microchip electrophoresis method development for amino acid monitoring during biopharmaceutical cultivation. Electrophoresis, 43(12-13), 1279-1293.
- Ilisz, I., et al. (2012). Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids.
Sources
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. database.ich.org [database.ich.org]
- 3. chiraltech.com [chiraltech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Amino-1-phenyl-propan-1-ol
This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-3-Amino-1-phenyl-propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural and causal understanding of waste management, ensuring safety and regulatory compliance. Our commitment is to provide value beyond the product, building trust through expertise in laboratory safety and chemical handling.
Introduction: Understanding the Compound and the Imperative for Proper Disposal
(S)-3-Amino-1-phenyl-propan-1-ol is an amino alcohol, often used as a catalyst or intermediate in asymmetric synthesis.[1] While invaluable in research and development, its hazardous properties necessitate a rigorous and informed approach to its disposal. Improper handling of this compound and its associated waste streams can pose significant risks to personnel, facilities, and the environment. This guide establishes a self-validating system of protocols, grounded in authoritative sources, to manage these risks effectively.
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. (S)-3-Amino-1-phenyl-propan-1-ol is classified as a hazardous substance, primarily due to its corrosive nature.
Key Hazards:
-
Corrosivity: The primary hazard is that it causes severe skin burns and eye damage (H314).[2] This dictates the mandatory use of robust personal protective equipment and specific handling procedures.
-
Irritation: It may cause respiratory irritation (H335).[3]
-
Toxicity: It is also classified as harmful if swallowed (H302).[3]
These classifications mandate that the compound be disposed of as regulated hazardous waste, in accordance with local and national regulations such as those set by the U.S. Environmental Protection Agency (EPA).[4]
| Property | Identifier/Value | Source(s) |
| Chemical Name | (S)-3-Amino-1-phenyl-propan-1-ol | TCI, Biosynth[1] |
| Synonyms | (3S)-3-Amino-3-phenyl-1-propanol, (S)-1-Phenyl-3-propanolamine | TCI |
| CAS Number | 82769-76-4 (representative) | TCI |
| Molecular Formula | C₉H₁₃NO | TCI |
| Appearance | White or colorless to light yellow powder, lump, or liquid | TCI |
| GHS Hazard Codes | H314, H302, H335 | TCI, PubChem[3] |
| Incompatibilities | Acids, Strong oxidizing agents | Fisher Scientific[5][6] |
Part 2: Pre-Disposal Safety Protocols
Safe disposal begins with safe handling. The corrosive nature of this amine necessitates strict adherence to personal and environmental protection measures.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5] Contaminated clothing must be removed immediately and washed before reuse.[8]
-
Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dusts or mists.[6][7]
Engineering Controls: An operational eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[6][7]
Part 3: Waste Segregation and Management Workflow
The cornerstone of compliant chemical disposal is the proper characterization and segregation of waste. Due to its hazardous properties, (S)-3-Amino-1-phenyl-propan-1-ol cannot be disposed of via standard drains or general waste.[9][10][11] It must be collected as chemical waste for destruction by a licensed facility.
The following diagram outlines the decision-making process for segregating waste streams containing this compound.
Caption: Waste Segregation Workflow for (S)-3-Amino-1-phenyl-propan-1-ol.
Part 4: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the collection and disposal of waste containing (S)-3-Amino-1-phenyl-propan-1-ol.
Step 1: Container Selection
-
Rationale: The corrosive nature of amines requires chemically resistant containers to prevent leaks.
-
Protocol:
-
For liquid waste, use a high-density polyethylene (HDPE) or other compatible plastic container.[12]
-
Crucially, do not use metal containers , as amines can be corrosive to metals, compromising container integrity.[12]
-
For solid waste, a plastic-lined pail or a compatible plastic container is appropriate.
-
Ensure all containers have a secure, tight-fitting lid.[12]
-
Step 2: Waste Collection
-
Rationale: Proper collection prevents accidental exposures and ensures waste is correctly categorized.
-
Protocol:
-
Unused/Expired Pure Chemical: Collect the original container and place it in secondary containment for disposal. Do not attempt to open old, degraded containers.
-
Solutions: Carefully pour liquid waste into the designated liquid waste container using a funnel.
-
Contaminated Labware (Gloves, Wipes, etc.): Place all contaminated disposable items into the designated solid waste container.
-
Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol).[9] The rinsate must be collected as hazardous liquid waste.[11] After rinsing, deface the label and dispose of the container according to institutional guidelines for clean glassware or plastic.[9]
-
Step 3: Labeling
-
Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel who will handle the container.
-
Protocol:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "(S)-3-Amino-1-phenyl-propan-1-ol". Avoid abbreviations.
-
List all other components of the waste mixture and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Corrosive," "Toxic").
-
Step 4: Temporary Storage
-
Rationale: Safe on-site storage prevents dangerous reactions and ensures compliance with regulations like the EPA's academic labs rule (Subpart K), which limits accumulation times.[13]
-
Protocol:
-
Keep waste containers tightly closed except when adding waste.[12]
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is physically segregated from incompatible materials, especially acids and strong oxidizers, to prevent violent reactions.[5][12]
-
Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential spills.
-
Step 5: Final Disposal
-
Rationale: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection.
-
Protocol:
-
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.
-
Do not attempt to transport the waste off-site yourself.
-
Follow all institutional procedures for waste handover. The ultimate disposal method will likely be high-temperature incineration at an approved facility.[9]
-
Part 5: Spill and Decontamination Procedures
Spill Management: In case of a small spill, follow these steps:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[7]
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Wipe the spill area with a suitable solvent and collect the wipes as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Glassware Decontamination: Glassware that has come into contact with the chemical must be decontaminated before being returned to general use.
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol).
-
Collect all rinsate in your hazardous liquid waste container.[11]
-
Proceed with a normal wash using soap and water.
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
Occupational Safety and Health Administration. 1-AMINO-2-PROPANOL. [Link]
-
U.S. Food and Drug Administration. Phenylpropanolamine (PPA) Information Page. [Link]
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]
-
Wikipedia. Phenylpropanolamine. [Link]
-
Occupational Safety and Health Administration. 1-Amino-2-propanol Method. [Link]
-
Karolinska Institutet. (2025). Laboratory waste. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10297, Phenylpropanolamine. [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Cole-Parmer. Chemical Compatibility Chart. [Link]
-
U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. [Link]
-
Cole-Parmer. (2009). Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. [Link]
-
Drugs.com. Phenylpropanolamine Uses, Side Effects & Warnings. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
World Health Organization. (2024). Health-care waste. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. [Link]
-
U.S. Environmental Protection Agency. (2023). Find Community Recycling Centres and Household Chemical CleanOut events. [Link]
-
Therapeutic Goods Administration (TGA). (2006). Phenylpropanolamine. [Link]
-
Burkert. Chemical Resistance Chart. [Link]
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Rubber Sheet Roll. Chemical Resistance Chart A-B. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
